2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIVXNXALFJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383465 | |
| Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186093-87-8 | |
| Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Benzofuran Derivatives for Advanced Drug Discovery
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. The continuous pursuit of novel therapeutics necessitates the development of efficient and versatile synthetic routes to access structurally diverse benzofuran derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary strategies for the synthesis of these vital heterocyclic compounds. We will delve into the mechanistic underpinnings of key synthetic pathways, provide field-proven experimental protocols, and present comparative data to inform strategic decisions in the design and execution of synthetic campaigns.
Introduction: The Enduring Significance of the Benzofuran Moiety
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. From antiviral and antimicrobial to anticancer and neuroprotective agents, the therapeutic potential of benzofuran derivatives is vast and continually expanding.
The efficacy of a benzofuran-based drug candidate is intrinsically linked to the nature and position of its substituents. Consequently, the ability to strategically functionalize the benzofuran core is paramount. This guide will explore robust synthetic methodologies that offer control over substitution patterns, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Foundational Strategies: Classical Routes to the Benzofuran Core
While modern synthetic methods offer unparalleled efficiency, classical reactions remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns and large-scale synthesis.
The Perkin Rearrangement
First reported in 1870, the Perkin reaction for benzofuran synthesis has stood the test of time.[1] The modern iteration, often a rearrangement of a coumarin precursor, provides a reliable route to 2-carboxybenzofurans. The reaction typically involves the treatment of a 3-halocoumarin with a base, followed by acidic workup to yield the desired benzofuran-2-carboxylic acid.[2]
Causality of Experimental Choices: The choice of a strong base, such as sodium hydroxide in ethanol, is crucial for the rearrangement to proceed efficiently. The initial attack of the hydroxide on the lactone is followed by a series of rearrangements culminating in the formation of the benzofuran ring. The subsequent acidification is necessary to protonate the carboxylate salt, yielding the final product. Microwave irradiation has been shown to significantly expedite this transformation, reducing reaction times from hours to minutes.[2]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement [2]
-
Reaction Setup: In a microwave vessel, dissolve 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.227 mmol) in acetonitrile (5 mL).
-
Reagent Addition: Add N-bromosuccinimide (0.340 mmol) to the mixture.
-
Microwave Irradiation: Insert the vessel into a microwave reactor and irradiate at 250W for 5 minutes at 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).
-
Work-up: Upon completion, cool the reaction mixture. The resulting precipitate is collected by vacuum filtration. For the rearrangement, the crude 3-bromocoumarin is treated with sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to yield the corresponding benzofuran-2-carboxylic acid.[2]
Diagram: Perkin Rearrangement Workflow
Caption: Workflow for Perkin rearrangement.
Intramolecular Wittig Reaction
The intramolecular Wittig reaction is a powerful method for the synthesis of 2-substituted benzofurans. This approach involves the preparation of an o-hydroxybenzyltriphenylphosphonium salt, which is then acylated and cyclized in a one-pot fashion.[1] The key to this reaction is the in situ formation of a phosphorus ylide that subsequently reacts with the ester carbonyl to form the furan ring.
Causality of Experimental Choices: The initial formation of the phosphonium salt from an o-hydroxybenzyl alcohol and triphenylphosphine hydrobromide is a standard procedure. The subsequent reaction with an aroyl chloride in the presence of a base like triethylamine serves a dual purpose: it acylates the phenolic hydroxyl group and deprotonates the phosphonium salt to generate the reactive ylide. The intramolecular cyclization is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[3]
Experimental Protocol: Synthesis of 2-Arylbenzofurans via Intramolecular Wittig Reaction [1]
-
Phosphonium Salt Formation: A mixture of the desired 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (24.6 mmol) in acetonitrile (50 mL) is stirred under reflux for 2 hours. The resulting solid is filtered and washed with acetonitrile to yield the 2-hydroxybenzyltriphenylphosphonium bromide.
-
One-Pot Acylation and Cyclization: A mixture of the 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and the appropriate benzoyl chloride (3.33 mmol) in a solvent mixture of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours.
-
Work-up: The precipitate (triphenylphosphine oxide) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: hexane/EtOAc 9:1) to afford the desired 2-arylbenzofuran.
Modern Marvels: Transition-Metal-Catalyzed Pathways
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran nucleus is no exception. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.
Palladium- and Copper-Catalyzed Sonogashira Coupling and Cyclization
A highly efficient and convergent strategy for the synthesis of 2-substituted benzofurans involves a tandem Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5] This one-pot procedure is typically catalyzed by a combination of palladium and copper salts.
Causality of Experimental Choices: The Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation. The palladium catalyst facilitates the oxidative addition to the aryl iodide and the subsequent transmetalation with the copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The use of a base, such as triethylamine, is essential for both the formation of the copper acetylide and to neutralize the HX formed during the catalytic cycle. The subsequent intramolecular 5-endo-dig cyclization of the resulting 2-alkynylphenol is often spontaneous or can be promoted by the same catalytic system or by the addition of a base. The addition of a copper co-catalyst is often crucial for high yields.[4][5]
Experimental Protocol: One-Pot Sonogashira Coupling-Cyclization [4][5]
-
Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comparative Data for Sonogashira Coupling-Cyclization
| o-Iodophenol Substituent | Alkyne Substituent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H | Phenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 12 | 91 | [5] |
| 4-Me | Phenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 12 | 95 | [5] |
| 4-Cl | Phenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 12 | 88 | [5] |
| H | n-Butyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 60 | 10 | 85 | [5] |
Diagram: Sonogashira Coupling-Cyclization Mechanism
Caption: Mechanism of Sonogashira coupling.
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of benzofuran synthesis, this approach often utilizes a directing group to achieve high levels of regioselectivity. A common strategy involves the annulation of N-phenoxyacetamides with alkynes.[4][6]
Causality of Experimental Choices: The N-phenoxyacetamide serves as a key substrate, with the acetamide group acting as a directing group, guiding the rhodium catalyst to the ortho C-H bond of the phenoxy moiety. The catalytic cycle typically involves C-H activation to form a rhodacycle intermediate, followed by migratory insertion of the alkyne. Subsequent reductive elimination and aromatization furnish the benzofuran product. The choice of the rhodium precursor, ligand, and additive can significantly influence the efficiency and selectivity of the reaction. For instance, the use of a Cp*Rh(III) catalyst is common in these transformations.[4]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Benzofurans [4]
-
Reaction Setup: In a sealed tube, a mixture of the N-phenoxyacetamide (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) in dichloroethane (1.0 mL) is prepared.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired benzofuran derivative.
Comparative Data for Rhodium-Catalyzed C-H Activation/Annulation
| N-Phenoxyacetamide Substituent | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 12 | 92 | [4] |
| 4-Me | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 12 | 95 | [4] |
| 4-F | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 24 | 85 | [4] |
| H | 1-Phenyl-1-propyne | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 12 | 88 (major regioisomer) | [4] |
Strategic Synthesis Design: A Comparative Overview
The choice of synthetic route for a novel benzofuran derivative is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Pathway | Key Advantages | Key Limitations | Typical Substitution Patterns |
| Perkin Rearrangement | Utilizes readily available coumarins; good for 2-carboxybenzofurans. | Limited to specific substitution patterns; can require harsh conditions. | 2-COOH |
| Intramolecular Wittig | Reliable for 2-substituted benzofurans; one-pot procedure. | Requires preparation of phosphonium salt; formation of triphenylphosphine oxide byproduct. | 2-Aryl, 2-Alkyl |
| Sonogashira Coupling | Convergent; broad substrate scope; mild conditions. | Requires pre-functionalized starting materials (o-halophenols); potential for catalyst poisoning. | 2-Substituted |
| Rh-Catalyzed C-H Activation | High atom economy; direct functionalization of C-H bonds. | Requires a directing group; catalyst can be expensive; regioselectivity can be a challenge. | 2,3-Disubstituted |
Conclusion and Future Outlook
The synthesis of novel benzofuran derivatives remains a vibrant and evolving field of research. While classical methods continue to provide value, the ongoing development of innovative transition-metal-catalyzed reactions is expanding the synthetic toolbox at an unprecedented rate. The ability to directly and selectively functionalize C-H bonds, in particular, holds immense promise for the future of benzofuran synthesis, offering more efficient and environmentally benign routes to these medicinally important scaffolds. As our understanding of catalytic cycles deepens and new catalytic systems are discovered, we can anticipate the emergence of even more powerful strategies for the construction of complex and diverse benzofuran libraries, ultimately accelerating the discovery of the next generation of life-saving therapeutics.
References
- Delogu, G. L., & Begala, M. (2018). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
- Gande, A., & Li, X. (2024).
- Reddy, T. J., et al. (2022). 3.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
- Kao, T.-T., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Letters, 12(13), 3066–3069.
- Wang, Q., et al. (2019). Rhodium-Catalyzed Successive C–H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters, 21(24), 9922–9926.
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The Benzofuran Scaffold: From Historical Discovery to Nature's Pharmacopeia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry and natural product science. First synthesized in 1870, this privileged structure has since been identified in a vast array of natural products isolated from higher plants, fungi, and marine organisms.[1][2][3] Naturally occurring benzofuran derivatives exhibit a remarkable breadth of biological activities, including potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery and development.[4][5][6][7] This technical guide provides an in-depth exploration of the benzofuran core, beginning with its historical discovery and delving into its diverse natural sources. It offers field-proven methodologies for the extraction and isolation of these compounds and synthesizes the current understanding of their pharmacological potential, serving as a comprehensive resource for researchers dedicated to harnessing nature's chemical ingenuity.
Introduction: The Significance of the Benzofuran Core
In the landscape of heterocyclic chemistry, the benzofuran scaffold represents a molecule of profound importance. Its rigid, planar structure and the electronic properties endowed by the fused aromatic and furan rings make it an exceptional pharmacophore capable of interacting with a wide range of biological targets. This versatility is evidenced by its presence in numerous clinically approved drugs, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone.[1][2]
Beyond synthetic pharmaceuticals, the true testament to the scaffold's biological relevance is its widespread distribution in nature.[4] Plants, fungi, and bacteria have evolved biosynthetic pathways to produce a rich diversity of benzofuran derivatives, often as secondary metabolites for defense or signaling.[2] These natural products form the basis of many traditional medicines and continue to be a primary source of lead compounds for modern drug development programs.[5] Understanding the discovery, natural origins, and biological functions of these molecules is critical for unlocking their full therapeutic potential.
A Historical Perspective: The Unveiling of the Benzofuran Ring
The journey of the benzofuran scaffold from a chemical curiosity to a pillar of medicinal chemistry began in the late 19th century. The first documented synthesis of the benzofuran ring was achieved by the English chemist William Henry Perkin in 1870.[1][3] His early work laid the foundational principles for constructing this heterocyclic system. Initial synthetic strategies, which remain conceptually relevant, often involved the reaction of salicylaldehydes with reagents like ethyl chloroacetate or α-haloketones.[1][3]
Contemporaneously, the term "coumarone" was used to describe the parent compound, which was identified as a major constituent of coal tar. Industrial chemists, including Rudolf Fittig, investigated the polymerization of "coumarone" and indene from coal tar distillates, leading to the development of coumarone-indene resins. This early industrial application, while distinct from the pharmaceutical pursuits that would later dominate the field, highlighted the stability and reactivity of the benzofuran core. Over the decades, synthetic methodologies have evolved dramatically, but the historical context underscores the scaffold's long-standing significance in both academic and applied chemistry.
Nature's Bounty: Diverse Natural Sources of Benzofuran Scaffolds
Benzofuran derivatives are ubiquitously distributed across various biological kingdoms. Their structural diversity is a direct result of the varied biosynthetic machinery evolved by different organisms. The following sections categorize the primary natural sources of these valuable compounds.
Higher Plants (Phytochemicals)
Higher plants are the most prolific source of benzofuran natural products.[5] These compounds are found in various plant tissues, including roots, stems, leaves, and flowers, and are particularly abundant in certain plant families.
-
Asteraceae (Composite Family): This is arguably the richest family in terms of benzofuran diversity.[5] For instance, Ageratina adenophora, a species within this family, produces a range of benzofuran derivatives, some with notable antifungal properties.[5]
-
Moraceae (Mulberry Family): The roots of plants like Morus alba are a source of complex benzofurans, which contribute to its use in traditional medicine for treating conditions such as diabetes.[1][3]
-
Fabaceae (Legume Family): This family is known for producing isoflavonoids, including the coumestans, which are characterized by a benzofuran ring fused to a chromenone system. Coumestrol, a prominent example, is recognized for its estrogenic activity.[1][3]
-
Styracaceae (Silverbell Family): The genus Styrax is a notable source of the natural benzofuran Egonol, first isolated in 1915 from the seed oil of Styrax japonicum.[2] Egonol and its derivatives have demonstrated a wide spectrum of bioactivities, including insecticidal, antimicrobial, and cytotoxic effects.[2]
The diagram below illustrates the hierarchical classification of major plant-derived benzofuran sources.
Caption: Classification of the primary natural sources of benzofuran scaffolds.
Fungal and Bacterial Metabolites
Microorganisms, including both terrestrial and marine-derived fungi and bacteria, are another significant source of structurally unique benzofuran derivatives.[2] Fungal metabolites, in particular, often possess complex polycyclic architectures where the benzofuran moiety is a key structural element. For example, Ribisin A, a highly oxygenated benzofuran, was isolated from the fruiting bodies of Phellinus ribis.[2] The exploration of microbial sources, especially from unique ecological niches like marine sponges and deep-sea vents, remains a promising frontier for discovering novel benzofuran-based drug leads.
Marine Organisms
The marine environment offers a rich and largely untapped reservoir of chemical diversity. Various marine invertebrates, particularly sponges, have been found to produce benzofuran-containing secondary metabolites.[2] These compounds often exhibit potent biological activities, likely as a result of chemical defense mechanisms evolved in the competitive marine ecosystem.
Isolation and Characterization: A Methodological Workflow
The successful isolation of a pure benzofuran natural product from its source material is a multi-step process that requires careful optimization. The causality behind each step is rooted in the physicochemical properties of the target molecules.
General Experimental Protocol: Extraction and Isolation from Plant Material
The following protocol provides a self-validating system for the isolation of a moderately polar benzofuran from dried plant material.
Step 1: Preparation of Raw Material
-
Action: Grind the dried and powdered plant material (e.g., roots, 100 g) to a fine powder.
-
Causality: Increasing the surface area of the plant material maximizes the efficiency of solvent penetration, leading to a more exhaustive extraction of secondary metabolites.
Step 2: Solvent Extraction
-
Action: Macerate the powdered material sequentially with solvents of increasing polarity, starting with n-hexane (3 x 500 mL), followed by ethyl acetate (3 x 500 mL), and finally methanol (3 x 500 mL). Each maceration is performed for 24-48 hours at room temperature.
-
Causality: This gradient extraction fractionates the metabolome based on polarity. Non-polar lipids and waxes are removed by hexane. Benzofurans, which are often of intermediate polarity, are typically concentrated in the ethyl acetate fraction, simplifying subsequent purification. The final methanol extraction captures highly polar compounds like glycosides.
Step 3: Concentration
-
Action: Concentrate the ethyl acetate fraction in vacuo using a rotary evaporator at a temperature below 40°C.
-
Causality: Low-pressure evaporation efficiently removes the solvent without subjecting the potentially thermolabile natural products to degradative high temperatures.
Step 4: Preliminary Purification via Column Chromatography
-
Action: Subject the crude ethyl acetate extract (e.g., 5 g) to silica gel column chromatography. Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Causality: Silica gel is a polar stationary phase. Non-polar compounds will elute first with the non-polar mobile phase (hexane). As the mobile phase polarity is increased with ethyl acetate, more polar compounds, including the target benzofurans, will begin to elute. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Step 5: Final Purification via HPLC
-
Action: Pool the fractions containing the compound of interest and subject them to preparative High-Performance Liquid Chromatography (HPLC) using a C18 (reverse-phase) column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Causality: Reverse-phase HPLC provides high-resolution separation. The non-polar C18 stationary phase retains compounds based on their hydrophobicity. By carefully tuning the polar mobile phase gradient, compounds with very similar structures can be resolved to yield the pure benzofuran derivative.
Step 6: Structure Elucidation
-
Action: Analyze the purified compound using standard spectroscopic techniques (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, HR-MS, and IR).
-
Causality: Each technique provides a piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry (MS) provides the exact molecular weight and formula, and infrared (IR) spectroscopy identifies functional groups, collectively allowing for the unambiguous determination of the chemical structure.
The workflow for this process is visualized below.
Caption: A generalized workflow for the isolation and characterization of a natural benzofuran.
Pharmacological Significance of Natural Benzofurans
The structural diversity of naturally occurring benzofurans is mirrored by their broad spectrum of biological activities. This makes the scaffold a highly attractive starting point for drug discovery campaigns.
| Natural Benzofuran Derivative | Representative Natural Source | Key Biological Activities |
| Egonol | Styrax species | Antimicrobial, Cytotoxic, Insecticidal, Antioxidant[2] |
| Coumestrol | Legumes (e.g., clover, soy) | Phytoestrogenic[1][3] |
| Psoralen | Psoralea corylifolia, Figs | Photosensitizing (used in PUVA therapy for psoriasis)[1] |
| Angelicin | Angelica archangelica | Photosensitizing, Antitumor[1] |
| Ailanthoidol | Zanthoxylum ailanthoides | Anti-inflammatory, Cytotoxic[5][6] |
| Moracin C | Morus alba | Antibacterial, Antidiabetic[1][3] |
The activities listed above are not exhaustive. Benzofuran natural products have been investigated for nearly every major disease indication, including:
-
Anticancer: Many 2-arylbenzofurans exhibit potent cytotoxicity against various cancer cell lines.[6]
-
Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria and fungi.[2][4]
-
Anti-inflammatory: Derivatives have been shown to inhibit key inflammatory pathways.[2]
-
Antiviral: Recently discovered macrocyclic benzofurans have shown promise as anti-hepatitis C virus agents.[4][5]
-
Neuroprotective: Certain analogues have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[2][6]
Conclusion and Future Perspectives
The benzofuran scaffold is a testament to the power of natural selection in chemical evolution. From its initial synthesis over 150 years ago to its continual discovery in new natural sources, its importance to science has only grown. The diverse and potent biological activities of its naturally occurring derivatives confirm its status as a "privileged scaffold" in medicinal chemistry.
Future research will undoubtedly uncover novel benzofuran structures from unexplored ecological niches, such as extremophilic microorganisms and marine ecosystems. Advances in spectroscopic techniques and metabolomics will accelerate the identification and characterization of these compounds from complex natural extracts. Furthermore, the application of synthetic biology and metabolic engineering holds the promise of producing these valuable natural products in scalable and sustainable ways. For drug development professionals, the benzofuran core remains a reliable and versatile template for designing the next generation of therapeutics to address pressing global health challenges.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Total synthesis of natural products containing benzofuran rings. RSC Advances.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central (PMC).
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research (IJSDR).
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde possesses several key structural features that will dictate its spectroscopic fingerprint: a benzofuran ring system, a 4-bromobenzoyl group, and a carbaldehyde moiety at the 5-position of the benzofuran core.
Caption: Molecular structure highlighting the key functional groups.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the protons on the benzofuran and bromobenzoyl rings, as well as a distinct downfield signal for the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~8.0 - 8.2 | Singlet (s) or Doublet (d) | 1H | H-4 (Benzofuran) |
| ~7.8 - 8.0 | Doublet (d) | 2H | H-2', H-6' (Bromobenzoyl) |
| ~7.7 - 7.9 | Doublet (d) | 1H | H-6 (Benzofuran) |
| ~7.6 - 7.8 | Doublet (d) | 2H | H-3', H-5' (Bromobenzoyl) |
| ~7.5 - 7.7 | Doublet (d) | 1H | H-7 (Benzofuran) |
| ~7.3 - 7.5 | Singlet (s) | 1H | H-3 (Benzofuran) |
Causality Behind Predictions:
-
Aldehyde Proton (~9.9 - 10.1 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic system. This results in a characteristic downfield singlet.
-
Bromobenzoyl Protons (~7.6 - 8.0 ppm): The protons on the bromobenzoyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded than those ortho to the bromine atom (H-3', H-5').
-
Benzofuran Protons (~7.3 - 8.2 ppm): The protons on the benzofuran ring will exhibit a more complex pattern due to the various substituents. H-4 is expected to be the most downfield of the benzofuran protons due to its proximity to the aldehyde group. H-3, being on the furan ring, will likely appear as a singlet. The remaining protons (H-6 and H-7) will show characteristic ortho-coupling.
Caption: Simplified diagram of proton relationships for NMR.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The ¹³C NMR spectrum will be characterized by signals in the aromatic region, two distinct carbonyl carbon signals (ketone and aldehyde), and the carbons of the benzofuran and bromobenzoyl rings.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 - 192 | Aldehyde Carbonyl (C=O) |
| ~182 - 185 | Ketone Carbonyl (C=O) |
| ~155 - 158 | C-7a (Benzofuran) |
| ~152 - 155 | C-2 (Benzofuran) |
| ~135 - 138 | C-1' (Bromobenzoyl) |
| ~132 - 134 | C-3', C-5' (Bromobenzoyl) |
| ~130 - 132 | C-2', C-6' (Bromobenzoyl) |
| ~128 - 130 | C-5 (Benzofuran) |
| ~127 - 129 | C-4' (Bromobenzoyl) |
| ~125 - 127 | C-3a (Benzofuran) |
| ~123 - 125 | C-6 (Benzofuran) |
| ~115 - 118 | C-4 (Benzofuran) |
| ~112 - 115 | C-7 (Benzofuran) |
| ~108 - 112 | C-3 (Benzofuran) |
Causality Behind Predictions:
-
Carbonyl Carbons (>180 ppm): The aldehyde and ketone carbonyl carbons are the most deshielded carbons in the molecule, appearing at the lowest field. The aldehyde carbonyl is typically found slightly more downfield than the ketone carbonyl.
-
Brominated Carbon (~127 - 129 ppm): The carbon atom attached to the bromine (C-4') will show a chemical shift influenced by the "heavy atom effect," which can cause a shift that is not solely predicted by electronegativity.
-
Oxygenated Aromatic Carbons (~152 - 158 ppm): The carbons of the benzofuran ring attached to the oxygen atom (C-2 and C-7a) will be significantly deshielded and appear at a lower field in the aromatic region.
Predicted Mass Spectrum (MS)
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.
| Predicted m/z | Assignment |
| 328/330 | [M]⁺ (Molecular Ion) |
| 183/185 | [Br-C₆H₄-CO]⁺ |
| 145 | [Benzofuran-CO]⁺ |
| 117 | [Benzofuran]⁺ |
| 76 | [C₆H₄]⁺ |
Fragmentation Pathway:
The primary fragmentation is likely to occur at the bond between the benzofuran ring and the benzoyl group, leading to the formation of a stable bromobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide from this fragment.
An In-depth Technical Guide to the Key Structural Features of Benzofuran-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives are pervasive in nature and synthetic chemistry, exhibiting an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties.[3][4][5] This guide provides an in-depth analysis of the core structural features of benzofuran-based compounds that are critical for their biological function. We will dissect the structure-activity relationships (SAR) that govern potency and selectivity, explore modern synthetic strategies for scaffold elaboration, and present a case study in cancer drug development, complete with detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of benzofuran for the creation of novel therapeutics.
The Benzofuran Core: A Foundation for Pharmacological Diversity
The fundamental benzofuran structure is an aromatic heterocyclic compound where a benzene ring is fused to the 'b' face of a furan ring, officially termed benzo[b]furan.[1][6] This fusion creates a planar, rigid scaffold that serves as an excellent foundation for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The inherent physicochemical properties and versatility of this core have made it a cornerstone in the design of numerous therapeutic agents.[7][8]
Many clinically significant drugs, such as the antiarrhythmic agent Amiodarone and the antifungal Griseofulvin, are built upon the benzofuran framework, underscoring its therapeutic relevance.[2][3] The scaffold's ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) with enzymes and receptors is central to its success.
Caption: IUPAC numbering of the core benzofuran (benzo[b]furan) scaffold.
Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity
The biological activity of benzofuran derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these SAR principles is paramount for rational drug design.
The Critical C-2 Position: The Primary Interaction Hub
Numerous studies have identified the C-2 position as a crucial determinant of biological activity, particularly for anticancer agents.[3][7] Modifications at this site profoundly influence the compound's ability to interact with target proteins.
-
Aryl and Heterocyclic Substitutions: The introduction of aryl or other heterocyclic rings at the C-2 position is a common strategy. This modification can enhance binding affinity through additional π-π stacking or hydrophobic interactions. For instance, 2-arylbenzofurans have been developed as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[5][7]
-
Ester and Amide Linkages: The incorporation of ester or amide functionalities at C-2 has been shown to be vital for the cytotoxic activity of certain derivatives.[7] These groups can act as hydrogen bond acceptors or donors, anchoring the molecule within the active site of an enzyme or receptor.
Modulation via the Benzene Ring (C-4 to C-7)
While C-2 is often the primary focus, substitutions on the fused benzene ring provide a means to fine-tune the electronic properties, solubility, and metabolic stability of the compound.
-
Electron-Donating/Withdrawing Groups: The addition of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., halogens, -NO₂) can alter the electron density of the aromatic system, impacting its reactivity and binding characteristics.
-
Positional Importance: The specific position of substitution matters. In the development of novel tubulin polymerization inhibitors, the introduction of a hydroxyl (-OH) group at the C-7 position was found to significantly enhance anticancer activity, likely by forming a critical hydrogen bond with the target protein.[7]
Caption: Key positions on the benzofuran scaffold for SAR modification.
Quantitative SAR Data: Anticancer Activity
The following table, adapted from literature data, illustrates how structural modifications impact the cytotoxic activity (IC₅₀) of benzofuran derivatives against various cancer cell lines.[7] Note the significant changes in potency with different substitution patterns.
| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |
| 8 | 2-(Trimethoxyacetophenone)benzofuran | Tubulin | 0.43 | [7] |
| 8a | Compound 8 + C7-OH group | Tubulin | 0.80 | [7] |
| 6c | 2-(Substituted Phenyl) with C5-NO₂ | MCF-7 | 1.00 | [7] |
| 6g | 2-(Substituted Phenyl) with C5-NH₂ | MCF-7 | 1.00 | [7] |
| 13c | 2-(Aryl)-3-(Arylcarbonyl) with C5,C6-dimethoxy | SMMC-7721 | 0.08 | [7] |
| 15a | 2-(Heterocycle) with C6-OH, C7-isopropyl | MCF-7 | 1.90 | [7] |
Synthetic Strategies: Building the Benzofuran Scaffold
The construction of the benzofuran ring system has evolved from classical methods, like the Perkin synthesis, to highly efficient modern catalytic strategies. Transition-metal catalysis, particularly using palladium and copper, has become a cornerstone for the flexible and high-yield synthesis of functionalized benzofurans.[1]
A widely employed and robust method is the tandem Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1] This approach allows for the convergent assembly of diverse benzofuran derivatives from readily available starting materials.
Caption: Workflow for Palladium/Copper-catalyzed benzofuran synthesis.
Experimental Protocol: Synthesis of a 2-Arylbenzofuran via Tandem Sonogashira Coupling and Cyclization
This protocol describes a self-validating system for synthesizing a 2-arylbenzofuran, a common core in many biologically active compounds. The successful formation of the product can be confirmed by standard analytical techniques (TLC, NMR, MS), validating the reaction's completion.
Materials:
-
2-Iodophenol (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (TEA, 3.0 mmol)
-
Toluene, anhydrous (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and CuI (7.6 mg).
-
Reagent Addition: Add anhydrous toluene (10 mL) to the flask, followed by 2-iodophenol (220 mg, 1.0 mmol), triethylamine (0.42 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction Execution: The reaction mixture is heated to 80°C with vigorous stirring. The causality here is that heating provides the activation energy for both the catalytic coupling and the subsequent cyclization. The palladium catalyst facilitates the C-C bond formation (Sonogashira), while the copper co-catalyst is crucial for this specific cross-coupling reaction.[1]
-
Monitoring: The reaction progress is monitored by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 2-iodophenol spot indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered to remove the triethylamine salt. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-phenylbenzofuran.
-
Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Case Study: Targeting Cancer with Benzofuran-Based Tubulin Inhibitors
A compelling application of benzofuran's structural features is in the design of anticancer agents that inhibit tubulin polymerization.[7] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their disruption triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis, making them a validated target for cancer therapy.[5]
Certain benzofuran derivatives are designed as analogues of natural products like Combretastatin A-4 (CA-4), a potent antimitotic agent.[7] The benzofuran scaffold acts as a rigid linker to correctly position key pharmacophoric elements, such as a trimethoxyphenyl ring, to fit into the colchicine-binding site on β-tubulin.
Caption: Simplified pathway of benzofuran-based tubulin inhibitors.
Experimental Protocol: MTT Cell Viability Assay for Cytotoxicity Screening
This protocol provides a reliable method to assess the cytotoxic effects of newly synthesized benzofuran compounds on cancer cells, thereby validating their potential as anticancer agents.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Synthesized benzofuran compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran stock solution in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours. The extended incubation period is chosen to allow the compound sufficient time to exert its effect, particularly for agents that act on the cell cycle.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The causality is that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The benzofuran scaffold is a structurally versatile and pharmacologically significant core in modern drug discovery. Its rigid framework, combined with the vast potential for functionalization at key positions—most notably C-2 and the benzene ring—allows for the systematic optimization of biological activity. The success of benzofuran-based compounds as anticancer, antiarrhythmic, and antimicrobial agents validates the continued exploration of this chemical space. Future efforts will likely focus on developing multifunctional ligands for complex multifactorial diseases like Alzheimer's and creating derivatives with improved pharmacokinetic profiles and target selectivity.[8][9] The robust synthetic methodologies now available will undoubtedly accelerate the discovery of the next generation of benzofuran-based therapeutics.
References
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- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Natural source, bioactivity and synthesis of benzofuran deriv
- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2024). MDPI.
- Benzofuran synthesis. Organic Chemistry Portal.
- Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research.
- Benzofuran – Knowledge and References. Taylor & Francis.
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- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). NOBLECHEMISTRY YouTube Channel.
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Methodological & Application
Application Note & Synthesis Protocol: A Guide to the Synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde Analogues for Drug Discovery
This comprehensive guide provides a detailed protocol for the synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde and its analogues. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzofuran derivatives.[1][2][3][4][5] This document offers a step-by-step methodology, explains the chemical principles behind the experimental choices, and provides a framework for the synthesis of a variety of analogues.
The benzofuran core is a prevalent heterocyclic motif found in numerous natural products and pharmacologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The 2-aroyl-1-benzofuran structure, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents.[6][7] The introduction of a carbaldehyde group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.
This protocol outlines a reliable two-step synthetic strategy. The first key transformation is the Friedel-Crafts acylation to construct the 2-(4-bromobenzoyl)-1-benzofuran core. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 5-position of the benzofuran ring. This approach is adaptable for the synthesis of various analogues by employing substituted benzoyl chlorides in the acylation step.
I. Synthetic Strategy Overview
The synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde analogues can be efficiently achieved through a two-step sequence. The general workflow is depicted below.
Figure 1: General workflow for the synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde analogues.
II. Detailed Experimental Protocols
PART A: Synthesis of 2-(4-Bromobenzoyl)-1-benzofuran (Intermediate)
This procedure details the Friedel-Crafts acylation of benzofuran. This reaction is a classic example of electrophilic aromatic substitution, where a potent electrophile, the acylium ion, is generated in situ.[8][9][10]
Materials:
-
Benzofuran
-
4-Bromobenzoyl chloride (or other substituted benzoyl chlorides for analogue synthesis)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution. Rationale: The Lewis acid AlCl₃ coordinates with the acyl chloride, facilitating the formation of the highly reactive acylium ion electrophile.[8][9]
-
Acylating Agent Addition: To the cooled suspension, add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Caution: This process is exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Neutralization and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-bromobenzoyl)-1-benzofuran.
PART B: Synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde (Final Product)
This step involves the formylation of the benzofuran ring at the C5 position using the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that reacts with electron-rich aromatic systems.[11][12][13][14]
Materials:
-
2-(4-Bromobenzoyl)-1-benzofuran (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
Protocol:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring. Rationale: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent in situ.[11][13]
-
Substrate Addition: After stirring the Vilsmeier reagent for 30 minutes at 0 °C, add a solution of 2-(4-bromobenzoyl)-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully pour it into a stirred solution of sodium acetate in water. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde.
III. Analogue Synthesis and Data
The versatility of this protocol allows for the synthesis of a variety of analogues by substituting 4-bromobenzoyl chloride with other commercially available or synthesized benzoyl chlorides in Step 1. The following table provides representative data for the synthesis of selected analogues.
| Analogue Substituent (R) | Starting Benzoyl Chloride | Typical Yield (Step 1) | Typical Yield (Step 2) |
| 4-Chloro | 4-Chlorobenzoyl chloride | 75-85% | 60-70% |
| 4-Fluoro | 4-Fluorobenzoyl chloride | 78-88% | 65-75% |
| 4-Methoxy | 4-Methoxybenzoyl chloride | 80-90% | 68-78% |
| 3,4-Dichloro | 3,4-Dichlorobenzoyl chloride | 70-80% | 55-65% |
IV. Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of characteristic peaks for the benzofuran ring, the benzoyl moiety, and the aldehyde proton (typically around 9.8-10.0 ppm in ¹H NMR) are indicative of the desired product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (ketone and aldehyde) and the aromatic C-H bonds.
-
Chromatography: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
V. Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2: Simplified mechanism of the Friedel-Crafts Acylation.
The Friedel-Crafts acylation proceeds via the formation of an acylium ion, a strong electrophile that attacks the electron-rich benzofuran ring, typically at the C2 position.[8][9] The subsequent loss of a proton restores aromaticity.
Figure 3: Simplified mechanism of the Vilsmeier-Haack Formylation.
In the Vilsmeier-Haack reaction, the electrophile is the chloroiminium ion (Vilsmeier reagent). This weaker electrophile attacks the activated benzofuran ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the corresponding aldehyde.[11][12][13][14]
VI. Conclusion
This application note provides a robust and adaptable protocol for the synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde and its analogues. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can efficiently generate a library of these valuable compounds for further investigation in drug discovery and development programs. The versatility of the aldehyde functional group opens up numerous possibilities for subsequent chemical transformations, making this a pivotal starting material for the synthesis of more complex and potentially bioactive molecules.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]
-
Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Unipd. Available at: [Link]
-
A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. Available at: [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Chemical manufacturer. Available at: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
How can you synthesis of 1-aroyl benzofuran? ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. Available at: [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journals. Available at: [Link]
-
Synthesis of (2,3-dihydrobenzofuran-3-yl)acetic acids from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. Available at: [Link]
-
Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry. Available at: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
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Application Notes and Protocols: The Role and Utility of Benzofuran Derivatives in Anticancer Research
Foreword: The Benzofuran Scaffold as a Privileged Structure in Oncology
In the relentless pursuit of novel anticancer agents, medicinal chemistry often identifies certain molecular frameworks that appear with remarkable frequency in biologically active compounds. These are termed "privileged structures." The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a scaffold.[1][2] Found in various natural products and readily accessible through synthetic routes, benzofuran derivatives have garnered significant attention from the drug development community.[1][3] Their appeal lies in a versatile and tunable structure that has been shown to interact with a multitude of oncologically relevant targets, often with high potency and, crucially, with the potential for improved safety profiles over conventional chemotherapeutics.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not merely as a list of facts but as an in-depth exploration of the why and the how—the mechanistic rationale and the practical application—of benzofuran derivatives in the anticancer research workflow.
Section 1: Mechanistic Insights into the Anticancer Activity of Benzofuran Derivatives
The efficacy of benzofuran derivatives against cancer is not monolithic; rather, it stems from their ability to modulate a diverse array of cellular pathways and molecular targets critical for tumor growth and survival. Understanding these mechanisms is paramount for the rational design of new, more effective therapeutic agents.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
One of the most well-established mechanisms is the interference with microtubule dynamics. Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.
-
Causality: By binding to tubulin, the protein subunit of microtubules, certain benzofuran derivatives inhibit its polymerization.[4] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5] Unable to complete mitosis, the cancer cell is ultimately driven to undergo programmed cell death, or apoptosis. This mechanism is shared by well-known natural antimitotic agents, and benzofuran-based compounds, such as analogues of Combretastatin A-4 (CA-A4), have shown potent activity in this area.[2] A notable example is BNC105, which demonstrated a tubulin inhibition IC50 of 0.8 μM.[2]
Interruption of Cell Signaling: Kinase Inhibition
Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Benzofuran derivatives have been successfully designed to inhibit several key kinases.[6]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of this process.[7] Benzofuran-chalcone hybrids have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade and starving the tumor of its blood supply.[7]
-
mTOR Pathway Inhibition: The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its signaling is frequently hyperactivated in cancer cells.[8] Specific benzofuran derivatives have been identified that inhibit the mTOR pathway, providing another avenue for controlling tumor proliferation.[5][6]
-
Other Kinase Targets: The versatility of the benzofuran scaffold allows it to be tailored to inhibit other critical kinases, including Polo-like kinase 1 (PLK1), Glycogen synthase kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs), each playing a vital role in cell cycle progression and survival.[1][5][6]
Induction of Programmed Cell Death (Apoptosis)
Ultimately, the goal of many cancer therapies is to induce apoptosis in malignant cells. Benzofuran derivatives can trigger this process through multiple avenues.
-
Mechanism: Treatment with these compounds often leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.[9] This is characterized by the upregulation of pro-apoptotic proteins (e.g., Bax), the cleavage and activation of executioner caspases (like caspase-3/7), and the subsequent cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[3][5] This cascade of events ensures the orderly dismantling of the cancer cell without inducing an inflammatory response.[3]
The following diagram illustrates the primary molecular targets of benzofuran derivatives in cancer cells.
Caption: Key molecular targets and pathways modulated by benzofuran derivatives.
Section 2: Structure-Activity Relationship (SAR) and Rational Drug Design
The potency and selectivity of a benzofuran derivative are not inherent to the core structure alone but are profoundly influenced by the nature and position of its substituents. Understanding these SAR principles is crucial for optimizing lead compounds.
-
Halogenation: The addition of halogens (e.g., bromine, chlorine) is a common strategy. Their hydrophobic and electron-donating properties can enhance membrane permeability and target binding, thereby increasing cytotoxic potency.[1] The position is critical; for instance, a halogen at the para-position of an N-phenyl ring has been shown to yield maximum activity in some series.[1]
-
Hydroxyl and Methoxy Groups: A phenolic hydroxyl group can be vital for activity, acting as a hydrogen bond donor to form favorable interactions with the target protein.[2] Similarly, methoxy groups, particularly a trimethoxybenzoyl moiety, are features of potent tubulin inhibitors like CA-A4 analogues.[2]
-
Hybridization: Fusing the benzofuran scaffold with other heterocyclic rings like piperazine, chalcone, or oxadiazole can significantly enhance biological activity.[1][7] This strategy aims to combine the pharmacophoric features of both moieties to improve target affinity and drug-like properties.
-
C-2 Position: The C-2 position of the benzofuran ring is a key site for modification. Introducing ester groups or other heterocyclic systems at this position can have a substantial impact on cytotoxicity.[10]
Section 3: Experimental Protocols and Workflows
The following protocols are presented as a validated framework for the synthesis and evaluation of novel benzofuran derivatives in an anticancer context.
Protocol 1: General Synthesis of a Benzofuran-Chalcone Derivative
This protocol outlines a common synthetic route.[7] The rationale is to build the core and then add functionality, a convergent approach that allows for the creation of a diverse library of analogues for screening.
-
Step 1: Benzofuran Core Synthesis.
-
Reaction: Condensation of a substituted 2-hydroxybenzaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) with chloroacetone in a suitable solvent like methanol, often under basic conditions.
-
Causality: This classical approach efficiently forms the furan ring fused to the phenolic precursor.
-
-
Step 2: Functional Group Interconversion.
-
Reaction: Reduction of the nitro group (from Step 1) to an amine using a reducing agent like iron powder in saturated ammonium chloride solution.
-
Causality: The nitro group is a versatile handle. Its reduction to an amine provides a nucleophilic site for subsequent coupling reactions.
-
-
Step 3: Intermediate Coupling.
-
Reaction: Nucleophilic aromatic substitution of the amine from Step 2 with a suitable electrophile (e.g., 4-chloro-6,7-dimethoxy-quinazoline) in a solvent like isopropanol under reflux.
-
Causality: This step introduces a second pharmacophore, creating the key hybrid intermediate.
-
-
Step 4: Aldol Condensation to Form Chalcone.
-
Reaction: The intermediate from Step 3 is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., KOH) to form the final chalcone derivative via an aldol condensation.
-
Causality: This final step introduces the α,β-unsaturated ketone system characteristic of chalcones, which is itself a known pharmacophore for anticancer activity. The choice of aldehyde allows for wide diversification of the final product.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This is the foundational assay to determine a compound's ability to inhibit cell growth.[9] It is a colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HUVEC) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment. The inclusion of a normal cell line is critical for assessing selectivity.
-
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient for antimitotic or apoptosis-inducing agents to exert their effect. The dose-response curve generated is essential for determining the IC50 value.
-
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit growth by 50%).
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by a lead compound.[7]
-
Treatment: Seed cells (e.g., HCC1806) in 6-well plates and treat with the benzofuran derivative at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and will label these cells. PI is a membrane-impermeable DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
-
An increase in the lower-right and upper-right quadrants indicates apoptosis induction.
-
The general workflow for evaluating a novel benzofuran derivative is summarized below.
Caption: General workflow for the development of benzofuran anticancer agents.
Section 4: Data Summary and Comparative Analysis
To provide context for the potency of these compounds, the following table summarizes the IC50 values of several representative benzofuran derivatives against various cancer cell lines.
| Compound Class/Reference | Cancer Cell Line | Type | IC50 (µM) | Reference |
| Halogenated Derivative 1 | K562 | Leukemia | 5 | [1] |
| Halogenated Derivative 1 | HL60 | Leukemia | 0.1 | [1] |
| Benzofuran Derivative 12 | SiHa | Cervical | 1.10 | [4][5] |
| Benzofuran Derivative 12 | HeLa | Cervical | 1.06 | [4][5] |
| Benzofuran Hybrid 13g | MCF-7 | Breast | 1.287 | [4] |
| Benzofuran-Chalcone 33d | A-549 | Lung | 2.74 | [5] |
| Benzofuran-Chalcone 33d | MCF-7 | Breast | 3.22 | [5] |
| Benzofuran-Chalcone 4g | HeLa | Cervical | 5.61 | [7] |
| Benzofuran-Chalcone 4g | HCC1806 | Breast | 5.93 | [7] |
| BNC105 (Tubulin Inhibitor) | Various | - | ~0.8 (Tubulin Assay) | [2] |
This table is illustrative and compiles data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Section 5: Conclusion and Future Perspectives
Benzofuran and its derivatives represent a highly validated and promising scaffold for the development of next-generation anticancer therapeutics.[8] Their demonstrated ability to inhibit critical targets like tubulin, protein kinases, and induce apoptosis provides a solid foundation for further research.[5][6][9]
Future efforts will likely focus on:
-
Improving Selectivity: Enhancing the therapeutic window by designing derivatives that are significantly more toxic to cancer cells than to normal cells.
-
Prodrug Development: As demonstrated with BNC105P, converting active compounds into prodrugs can dramatically improve pharmacokinetic properties like solubility and half-life, leading to better in vivo efficacy.[1][2]
-
Overcoming Resistance: Exploring benzofuran derivatives that are effective against drug-resistant cancer cell lines.
-
Combinatorial Therapy: Investigating the synergistic effects of benzofuran derivatives when used in combination with existing chemotherapeutic agents or targeted therapies.
The chemical tractability and proven biological activity of the benzofuran nucleus ensure that it will remain a focal point of innovation in oncology drug discovery for the foreseeable future.
References
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
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Abdel-rahman, H.M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]
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Glowacka, I.E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
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Shi, D., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Abdel-rahman, H.M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Abdel-rahman, H.M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]
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Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]
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Tiji, S. & Bouissane, L. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for the MTT Assay in Novel Anticancer Agent Screening
Introduction: The Rationale Behind the MTT Assay in Oncology Research
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells.[1][2] In the realm of anticancer drug discovery, it serves as a crucial initial screening tool to evaluate the cytotoxic or cytostatic potential of novel compounds.[3] The assay's principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[3] This reduction process is dependent on the activity of NAD(P)H-dependent oxidoreductases, which are central to cellular respiration.[1] Consequently, the amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable, metabolically active cells.[4][5]
While often referred to as a cell viability assay, it is more precise to describe it as a measure of metabolic activity. A reduction in the metabolic rate of a cell population after exposure to a novel compound can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostaticity). This distinction is vital in the characterization of a new anticancer agent. The MTT assay's adaptability to a 96-well plate format makes it highly suitable for high-throughput screening of compound libraries.[4]
The Biochemical Basis of the MTT Assay: A Closer Look
The enzymatic conversion of MTT to formazan is a hallmark of viable cells with intact mitochondrial function. The tetrazolium ring of the MTT molecule is cleaved by mitochondrial dehydrogenases, resulting in the formation of a purple, water-insoluble formazan product.[7] This process is not solely confined to the mitochondria; other cellular compartments like the endoplasmic reticulum and the cytoplasm can also contribute to MTT reduction.
It is crucial to understand that the MTT assay does not directly count the number of live cells but rather infers it from their collective metabolic activity. This is a critical point when evaluating novel anticancer agents, as some compounds might induce a state of cellular senescence or metabolic quiescence without causing immediate cell death. In such cases, a decrease in the MTT signal would be observed, which, without further confirmatory assays, could be misinterpreted as cytotoxicity.
Caption: Biochemical workflow of the MTT assay.
Pre-Assay Optimization: The Foundation of Reliable Data
Before embarking on the screening of novel anticancer agents, it is paramount to optimize the assay conditions for the specific cell line(s) being used. This foundational step ensures the generation of robust and reproducible data.
Determining Optimal Cell Seeding Density
The number of cells seeded per well is a critical parameter that directly impacts the linearity and sensitivity of the assay. Seeding too few cells will result in a low signal-to-noise ratio, while an excessive cell number can lead to nutrient depletion, contact inhibition, and a non-linear response.[8]
Protocol for Optimizing Cell Seeding Density:
-
Cell Preparation: Harvest cells in their logarithmic growth phase. For adherent cells, use trypsinization or a cell scraper. For suspension cells, collect by centrifugation.[5][8]
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium, ranging from approximately 1 x 10³ to 1 x 10⁶ cells/mL.[8]
-
Plating: In a 96-well flat-bottomed plate, seed 100 µL of each cell dilution in triplicate.[8] Include wells with medium only as a blank control.[8]
-
Incubation: Incubate the plate for a period that allows for cell recovery and adherence (for adherent cells), typically 6 to 24 hours, under standard culture conditions (e.g., 37°C, 5% CO₂).[8]
-
MTT Assay: Perform the MTT assay as described in the main protocol (Section 4).
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be within the linear portion of the resulting curve, typically yielding an absorbance value between 0.75 and 1.25.[8]
Optimizing MTT Concentration and Incubation Time
The concentration of the MTT reagent and the duration of incubation can also affect the assay's outcome. While a final concentration of 0.5 mg/mL is commonly used, this may need adjustment depending on the metabolic activity of the cell line.[6][9] Similarly, the incubation time with MTT, typically 2 to 4 hours, should be optimized to ensure sufficient formazan production without inducing cytotoxicity from the MTT reagent itself.[4][6][8]
Protocol for Optimizing MTT Parameters:
-
Cell Seeding: Plate cells at the previously determined optimal density.
-
MTT Titration: Prepare a range of MTT concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Time Course: At the end of the cell culture period, add the different concentrations of MTT to the wells and incubate for varying durations (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: Determine the combination of MTT concentration and incubation time that yields a strong signal within the linear range of detection and does not show signs of MTT-induced toxicity (which can be observed microscopically).[6]
Detailed Protocol for MTT Assay with Novel Anticancer Agents
This protocol is designed for a 96-well plate format and can be adapted for both adherent and suspension cell lines.
Materials and Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl)
-
Novel anticancer agents (dissolved in a suitable vehicle, e.g., DMSO)
-
96-well flat-bottomed tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm (and optionally at a reference wavelength of 630-650 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
For adherent cells , seed 100 µL of cell suspension at the pre-determined optimal density into each well of a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells , seed 100 µL of cell suspension at the optimal density. The assay can often proceed after a few hours of incubation.[10]
-
-
Treatment with Novel Agent (Day 2):
-
Prepare serial dilutions of the novel anticancer agent in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., from nanomolar to high micromolar) to determine the effective dose range.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the test compound. For suspension cells, the compound can be added directly to the existing medium.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Wells with medium only (no cells).
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[10]
-
-
MTT Addition (Day 4 or 5):
-
At the end of the treatment period, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[2][9]
-
Incubate the plate for 2-4 hours in a humidified incubator.[2][8][10] During this time, purple formazan crystals should become visible under a microscope in viable cells.
-
-
Solubilization of Formazan:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[9] Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
For suspension cells: The plate can be centrifuged to pellet the cells before aspirating the supernatant. Alternatively, a solubilization solution containing a detergent like SDS can be used, which lyses the cells and solubilizes the formazan without the need for medium removal.[11]
-
After adding the solubilization solution, place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[3]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
-
Subtract Background: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the novel agent that reduces cell viability by 50%.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[12]
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[13]
-
IC₅₀ Determination: The software will calculate the IC₅₀ value from the fitted curve.[14]
Data Presentation
| Concentration of Novel Agent (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Untreated) | 1.152 | 0.085 | 100.0 |
| 0.1 | 1.098 | 0.072 | 95.3 |
| 1 | 0.876 | 0.061 | 76.0 |
| 10 | 0.589 | 0.045 | 51.1 |
| 100 | 0.231 | 0.029 | 20.0 |
Troubleshooting and Considerations for Self-Validation
A robust MTT assay protocol should be a self-validating system. This involves anticipating and mitigating potential sources of error.
| Problem | Potential Cause | Solution |
| High background in blank wells | Contamination of medium or reagents; phenol red interference. | Use fresh, sterile reagents; consider using phenol red-free medium during the MTT incubation step.[6][15] |
| Low absorbance readings | Insufficient cell number; short incubation time with MTT; improper solubilization. | Optimize cell seeding density; increase MTT incubation time; ensure complete dissolution of formazan crystals.[8] |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects. | Ensure a homogenous cell suspension; calibrate pipettes; avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Interference from the novel compound | Compound is colored or has reducing/oxidizing properties. | Run a control with the compound in cell-free medium to check for direct MTT reduction or colorimetric interference.[16] If interference is significant, consider alternative viability assays. |
Limitations and Alternative Assays
While the MTT assay is a valuable tool, it is essential to acknowledge its limitations. The assay's reliance on metabolic activity means it can be influenced by factors that alter a cell's metabolic state without affecting its viability. Additionally, the reagent itself can be toxic to some cell types, particularly with prolonged incubation.[6][17]
For a more comprehensive assessment of a novel anticancer agent's effects, it is often advisable to complement the MTT assay with other methods:
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method to assess cell membrane integrity.[18]
-
Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay that also measures metabolic activity but is generally less toxic than MTT.[18][19]
-
ATP-Based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP levels as an indicator of viable cells.[19]
-
Crystal Violet Assay: A simple colorimetric method for quantifying total cell number.
-
Flow Cytometry-based Assays (e.g., with DRAQ7 or Propidium Iodide): Can provide more detailed information on cell viability and apoptosis.[7]
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. In Cell Viability Assays (pp. 1-17). Humana Press, New York, NY.
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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ResearchGate. (2021). MTT Assay of Both Adherent and Suspension cells together?. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]
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Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
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ScienceDirect. (2020). Optimization and application of MTT assay in determining density of suspension cells. Retrieved from [Link]
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ResearchGate. (2025). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]
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BenchSci. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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Cell Culture Assay. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
-
ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?. Retrieved from [Link]
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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Anticancer Research. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
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ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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Application Notes and Protocols for Molecular Docking Simulation of Benzofuran Derivatives with Target Proteins
Introduction: The Therapeutic Potential of Benzofuran Scaffolds and the Role of In Silico Docking
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry.[1] Derivatives of benzofuran exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This versatility has established benzofuran derivatives as promising candidates in drug discovery pipelines for a range of diseases, from cancer to Alzheimer's.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their ability to bind with high affinity and specificity to biological targets such as enzymes and receptors.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand), such as a benzofuran derivative, when bound to the active site of a macromolecule (receptor), typically a protein.[5] This in silico approach provides critical insights into the binding energetics and the key intermolecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. By elucidating these interactions at an atomic level, molecular docking accelerates the drug discovery process by enabling the rational design of more potent and selective inhibitors, prioritizing compounds for synthesis and biological testing, and helping to elucidate mechanisms of action.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of benzofuran derivatives with their target proteins. We will delve into the theoretical underpinnings of each step, provide detailed, field-proven protocols, and use a case study to illustrate the practical application and interpretation of docking results.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking experiment is a multi-stage process that requires careful preparation of both the protein and the ligand, followed by the docking simulation itself and a thorough analysis of the results. Each step is crucial for obtaining biologically relevant and reproducible outcomes.
Caption: A high-level overview of the molecular docking workflow.
Part 1: Receptor and Ligand Preparation - The Foundation of Accurate Docking
The quality of your input structures directly dictates the reliability of your docking results. This preparatory phase is arguably the most critical part of the entire workflow.
Target Protein Preparation
The three-dimensional structure of the target protein is the starting point for any docking study. High-resolution crystal structures are typically retrieved from the Protein Data Bank (PDB).
Protocol 1: Protein Preparation using UCSF Chimera
This protocol outlines the steps for preparing a protein structure for docking, using the widely adopted molecular visualization program, UCSF Chimera.[6]
-
Fetch the Protein Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter the 4-character PDB ID of your target protein (e.g., '4EY7' for human acetylcholinesterase) and click Fetch.[2]
-
-
Initial Clean-up:
-
The PDB file often contains multiple protein chains, water molecules, co-factors, and ions that may not be relevant to the docking study.
-
It is crucial to remove these extraneous molecules to simplify the system and focus on the binding site of interest. For instance, in a multi-chain complex, you may only need one chain for your simulation.[6]
-
Use the Select menu in Chimera to select and delete unwanted chains, water molecules, and ions.
-
-
Add Hydrogens and Assign Charges:
-
Crystal structures typically do not include hydrogen atoms. These are essential for accurate modeling of hydrogen bonds and electrostatics.
-
Go to Tools > Structure Editing > Dock Prep.[7]
-
In the Dock Prep window, select the options to add hydrogens and assign charges. For use with AutoDock Vina, the addition of charges is not strictly necessary as Vina's scoring function is more empirical.[6] However, assigning charges can be useful for visual analysis of electrostatic potential.
-
Dock Prep will also identify and repair any incomplete side chains.
-
-
Save the Prepared Protein:
-
After Dock Prep is complete, save the cleaned and prepared protein structure. It is common practice to save the file in the PDBQT format for use with AutoDock Vina. This can be done through the AutoDock Vina plugin within Chimera or by saving as a PDB and using AutoDockTools to convert it.
-
Benzofuran Derivative (Ligand) Preparation
The ligand must be represented in a 3D format with correct stereochemistry and a low-energy conformation.
Protocol 2: Ligand Preparation using Avogadro and Chimera
This protocol describes how to prepare a benzofuran derivative for docking.
-
2D Structure Drawing:
-
Draw the 2D structure of your benzofuran derivative using a chemical drawing software like ChemDraw or MarvinSketch. Save the structure in a common format like SDF or MOL.
-
-
3D Conversion and Energy Minimization (using Avogadro):
-
Open the 2D structure file in Avogadro, an open-source molecular editor.[8]
-
Avogadro will automatically generate a 3D conformation.
-
Add hydrogens by going to Build > Add Hydrogens.[8]
-
Perform an energy minimization to obtain a low-energy conformation. Go to Extensions > Optimize Geometry.[8]
-
Save the optimized 3D structure as a MOL2 or PDB file.[8]
-
-
Final Preparation for Docking (using UCSF Chimera):
-
Open the 3D ligand file in UCSF Chimera.
-
Use the Dock Prep tool (Tools > Structure Editing > Dock Prep) to assign charges and merge non-polar hydrogens. This step is crucial for generating the correct PDBQT file for AutoDock Vina.[7]
-
Save the prepared ligand as a PDBQT file.
-
Part 2: The Docking Simulation - Predicting the Binding Pose
With the prepared protein and ligand, the next step is to perform the molecular docking simulation. AutoDock Vina is a widely used and accurate open-source docking program.[9]
Defining the Binding Site (Grid Box)
You need to define a three-dimensional search space, or "grid box," within which AutoDock Vina will attempt to place the ligand.
-
Known Binding Site: If your protein was co-crystallized with a native ligand, the most straightforward approach is to define the grid box around the position of this ligand. This is known as targeted docking.
-
Blind Docking: If the binding site is unknown, you can define a grid box that encompasses the entire protein. This is computationally more intensive but can be useful for identifying novel binding pockets.
Protocol 3: Performing Molecular Docking with AutoDock Vina (via UCSF Chimera)
This protocol utilizes the AutoDock Vina plugin within UCSF Chimera for a user-friendly docking experience.[7]
-
Open Prepared Structures:
-
In a new UCSF Chimera session, open your prepared protein (PDB or PDBQT) and ligand (PDBQT) files.
-
-
Launch AutoDock Vina:
-
Go to Tools > Surface/Binding Analysis > AutoDock Vina.
-
-
Configure the Docking Run:
-
Output file: Specify a location and name for your docking results file (in PDBQT format).
-
Receptor: Select your prepared protein structure.
-
Ligand: Select your prepared benzofuran derivative.
-
-
Define the Search Volume (Grid Box):
-
The Vina plugin in Chimera provides a visual representation of the grid box. You can adjust its center and dimensions to encompass the desired binding site.
-
If you have a co-crystallized ligand, you can use its location to center the grid box.
-
-
Set Docking Parameters:
-
Exhaustiveness: This parameter controls the computational effort of the search. Higher values increase the probability of finding the true binding minimum but also increase the computation time. A value of 8 is a good starting point.
-
Number of binding modes: This specifies how many distinct binding poses to generate. Typically, 9-10 modes are sufficient.
-
-
Run the Simulation:
-
Click Apply or OK to start the docking simulation. The progress will be displayed in the Chimera status bar.
-
Part 3: Post-Docking Analysis - Interpreting the Results
The output of a docking simulation is a set of predicted binding poses for your ligand, each with an associated binding affinity score.
Analyzing Binding Affinity and Poses
-
Binding Affinity (kcal/mol): AutoDock Vina provides a binding affinity score for each pose, which is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[10] It is important to note that this is a predicted value and should be used for relative comparison between different ligands or poses, rather than as an absolute measure of affinity.[10]
-
Root Mean Square Deviation (RMSD): The RMSD value between different poses indicates how similar they are. A low RMSD (typically < 2.0 Å) between the top-ranked poses suggests a more confident prediction.
Protocol 4: Analyzing Docking Results with UCSF Chimera and PyMOL
-
Load Docking Results in Chimera:
-
Use the ViewDock tool (Tools > Surface/Binding Analysis > ViewDock) in Chimera to open the output file from your AutoDock Vina run.[11]
-
ViewDock will display a list of the predicted binding modes, ranked by their binding affinity.
-
You can click through the different modes to visualize them in the protein's active site.
-
-
Visualize Key Interactions with PyMOL or Discovery Studio Visualizer:
-
For more detailed and publication-quality visualization of the interactions, it is recommended to use software like PyMOL or Discovery Studio Visualizer.[12][13]
-
Open the protein and the desired ligand pose (saved as a separate PDB file from Chimera) in PyMOL.
-
Use the visualization tools to identify and display:
-
Hydrogen bonds: These are crucial for specificity and are often a key focus of analysis.
-
Hydrophobic interactions: The benzofuran core is largely hydrophobic and is likely to form van der Waals interactions with nonpolar residues in the active site.
-
Pi-stacking interactions: The aromatic rings of the benzofuran scaffold can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
-
Case Study: Benzofuran Derivatives as Acetylcholinesterase Inhibitors
To illustrate the application of this workflow, let's consider the docking of a hypothetical benzofuran derivative against human acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[2][14]
-
Target Protein: Human Acetylcholinesterase (PDB ID: 4EY7)[2]
-
Ligand: A 2-arylbenzofuran derivative (designed based on known AChE inhibitors)[2]
Table 1: Docking Results for Hypothetical Benzofuran Derivatives against AChE (PDB: 4EY7)
| Compound ID | Benzofuran Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues |
| BZF-001 | Unsubstituted | -8.5 | Trp86, Tyr337, Phe338 |
| BZF-002 | 5-Methoxy | -9.2 | Trp86, Tyr337, Phe338, Ser203 |
| BZF-003 | 6-Hydroxy | -9.8 | Trp86, Tyr337, Phe338, Ser203, His447 |
| Donepezil (Control) | - | -11.5 | Trp86, Tyr337, Phe338, Ser203, His447 |
Analysis of Results:
The docking results in Table 1 suggest that the addition of polar substituents to the benzofuran scaffold improves the binding affinity for AChE. The hydroxyl group in BZF-003, for instance, likely forms a hydrogen bond with His447 in the active site, leading to a more favorable binding energy compared to the unsubstituted BZF-001. Visualization of the docking poses would confirm these interactions. BZF-003, with the best predicted affinity among the novel derivatives, would be a priority candidate for synthesis and in vitro testing.
Caption: Key interactions between BZF-003 and the AChE active site.
Conclusion and Best Practices
Molecular docking is an invaluable tool in the modern drug discovery workflow for investigating the therapeutic potential of compound classes like benzofuran derivatives. By following rigorous protocols for structure preparation, docking simulation, and results analysis, researchers can gain significant insights into the molecular basis of ligand-protein interactions and make more informed decisions in the design and optimization of novel drug candidates.
Key Best Practices:
-
Start with High-Quality Structures: The resolution and quality of the protein crystal structure are paramount.
-
Validate Your Docking Protocol: Whenever possible, perform a "re-docking" experiment by docking the co-crystallized ligand back into the protein's active site. A successful re-docking, with a low RMSD between the docked pose and the crystal pose, provides confidence in your docking parameters.
-
Docking is a Predictive Tool: Remember that docking scores are predictions. They should be used to rank and prioritize compounds for experimental validation, which remains the gold standard for confirming biological activity.
-
Visual Inspection is Crucial: Do not rely solely on the binding affinity scores. Visually inspect the top-ranked poses to ensure they make sense from a chemical and biological perspective.
By integrating these computational techniques with experimental validation, the path from a promising scaffold like benzofuran to a clinically effective drug can be navigated with greater efficiency and success.
References
-
Journal of Advanced Zoology. (2023). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. Available at: [Link]
-
ACS Omega. (2022). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Available at: [Link]
-
Bioinformatics Stack Exchange. (n.d.). How to tell if our ligand-protein docking is good from AutoDock Vina's result. Available at: [Link]
-
ResearchGate. (2016). Synthesis, anticancer and molecular docking studies of benzofuran derivatives. Available at: [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available at: [Link]
-
PubMed. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Available at: [Link]
-
Journal of Molecular Structure. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Available at: [Link]
-
MDPI. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]
-
African Journal of Biomedical Research. (2024). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Available at: [Link]
-
YouTube. (2021). Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D) @MajidAli2020. Available at: [Link]
-
PubMed. (2022). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. Available at: [Link]
-
YouTube. (2023). Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. Available at: [Link]
-
YouTube. (2023). How to Perform Molecular Docking with AutoDock Vina. Available at: [Link]
-
IntechOpen. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Available at: [Link]
-
MDPI. (2021). Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. Available at: [Link]
-
Frontiers in Chemistry. (2023). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Available at: [Link]
-
ResearchGate. (n.d.). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. Available at: [Link]
-
YouTube. (2021). How to visualize protein-ligand interactions by PyMOL || Protein Surface creation. Available at: [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]
-
YouTube. (2022). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Available at: [Link]
-
MDPI. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Available at: [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]
-
ResearchGate. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Available at: [Link]
-
YouTube. (2020). EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. Available at: [Link]
-
YouTube. (2021). Molecular docking - ChemDraw tutorial 3. Available at: [Link]
-
ResearchGate. (n.d.). Preparing a ligand for docking using UCSF Chimera messes up the bond order of the ligand. Available at: [Link]
-
PubMed Central. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Available at: [Link]
-
YouTube. (2022). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. Available at: [Link]
-
The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Available at: [Link]
-
YouTube. (2021). Avogadro tutorial (create a PDB for a ligand). Available at: [Link]
-
The Scripps Research Institute. (n.d.). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]
-
ResearchGate. (n.d.). Visualizing protein-ligand interactions with LIGPLOT or any other suitable software?. Available at: [Link]
-
Royal Society of Chemistry. (2022). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. Available at: [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available at: [Link]
-
YouTube. (2023). Molecular Docking: Protein-Ligand Visualization. Available at: [Link]
-
MDPI. (2023). Structural Insights into the Interaction Between a Core-Fucosylated Foodborne Hexasaccharide (H2N2F2) and Human Norovirus P Proteins. Available at: [Link]
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Application Notes and Protocols for the Purification of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols detailed herein are designed to yield a high-purity product suitable for downstream applications in drug discovery and development. This guide is founded on established principles of organic chemistry and draws from methodologies applied to structurally analogous compounds.
Understanding the Molecule and Potential Impurities
2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde is a moderately polar aromatic compound. Its structure comprises a benzofuran core, a bromobenzoyl moiety, and a carbaldehyde group. The purification strategy must effectively separate the target molecule from potential impurities that may arise during its synthesis.
Common Impurities in the Synthesis of 2-Aroylbenzofurans:
-
Unreacted Starting Materials: Such as the corresponding salicylaldehyde derivative and 2-bromo-1-(4-bromophenyl)ethanone.
-
Side-Products: Arising from incomplete reactions or alternative reaction pathways. For instance, in syntheses involving a Wittig reaction, unexpected 3-aroylbenzofuran side products can form[1].
-
Over-brominated or Under-brominated Analogs: Depending on the brominating agent and reaction conditions used in the synthesis.
-
Oxidation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid.
A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurity profile and tailoring the purification strategy accordingly.
Purification Strategies: A Two-Pronged Approach
A robust purification strategy for 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde typically involves a two-step process:
-
Chromatographic Purification: To remove the bulk of impurities with different polarities.
-
Recrystallization: To achieve high final purity and obtain a crystalline solid.
The choice of specific conditions for each step is critical and should be guided by small-scale trials to determine the optimal solvent systems.
Detailed Protocols
Protocol 1: Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for the initial purification of crude 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde. The separation is based on the differential adsorption of the compound and its impurities onto the polar silica gel stationary phase.
Rationale for Solvent System Selection:
A common and effective solvent system for the chromatography of moderately polar compounds like the target molecule is a mixture of a non-polar solvent (such as hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane)[2]. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to achieve optimal separation of compounds with a range of polarities. For 2-aroylbenzofuran derivatives, a hexane/ethyl acetate gradient is a well-established choice[3].
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Carefully pack a glass chromatography column with the silica gel slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully apply this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 Hexane/Ethyl Acetate (2 column volumes)
-
90:10 Hexane/Ethyl Acetate (5 column volumes)
-
80:20 Hexane/Ethyl Acetate (5 column volumes)
-
70:30 Hexane/Ethyl Acetate (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Identification: Identify the fractions containing the pure product by comparing their TLC retention factor (Rf) with that of a reference standard (if available).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Solvent Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 95 | 5 | 2 | Elute non-polar impurities |
| 2 | 90 | 10 | 5 | Gradual elution of less polar compounds |
| 3 | 80 | 20 | 5 | Elution of the target compound |
| 4 | 70 | 30 | As needed | Elute more polar impurities |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a given solvent system at different temperatures.
Rationale for Solvent System Selection:
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For moderately polar organic compounds, a binary solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, is often effective. Common solvent mixtures include ethanol/water, acetone/water, and ethyl acetate/hexane[4][5]. Given the aromatic nature of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, a solvent system like ethanol/water or dichloromethane/hexane is a logical starting point.
Experimental Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol).
-
Induce Crystallization: To the hot solution, add a few drops of an anti-solvent (e.g., water) until the solution becomes slightly turbid.
-
Heating and Cooling: Reheat the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.
-
Crystal Formation: As the solution cools, the solubility of the product will decrease, leading to the formation of crystals.
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Data Presentation: Recommended Recrystallization Solvent Systems
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol and insoluble in water. |
| Dichloromethane / Hexane | The compound should be soluble in dichloromethane, and hexane can act as an anti-solvent. |
| Ethyl Acetate / Heptane | A common system for moderately polar compounds. |
Purity Assessment
To validate the effectiveness of the purification protocols, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Rationale for Method Selection:
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC for the analysis of moderately polar organic molecules. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a pH modifier like formic acid or trifluoroacetic acid) is typically used.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the purified 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL with the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.
-
-
Gradient Elution:
-
Start with a mobile phase composition of 50:50 acetonitrile/water.
-
Linearly increase the acetonitrile concentration to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to the initial conditions and equilibrate the column for 5 minutes before the next injection.
-
-
Data Analysis: Analyze the chromatogram to determine the purity of the sample. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualization of Workflows
Diagram 1: Overall Purification Workflow
Caption: A typical workflow for the purification of the target compound.
Diagram 2: Logic for Purity Assessment
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Benzofuran-Chalcone Hybrids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Fusion of Benzofuran and Chalcone Scaffolds for Novel Anticancer Agents
The relentless pursuit of more effective and selective cancer therapeutics has driven medicinal chemists to explore innovative molecular architectures. Among these, hybrid molecules that combine two or more pharmacophores into a single entity have emerged as a promising strategy to overcome challenges such as drug resistance and off-target toxicity. This guide focuses on a particularly compelling class of hybrid compounds: benzofuran-chalcone hybrids.
The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1] Similarly, chalcones, characterized by an α,β-unsaturated ketone system, are well-established pharmacophores known for their antiproliferative, pro-apoptotic, and anti-inflammatory properties.[2][3] The rationale behind designing benzofuran-chalcone hybrids lies in the synergistic potential of these two powerful pharmacophores. The fusion of these moieties can lead to compounds with enhanced biological activity, novel mechanisms of action, and improved selectivity towards cancer cells.[2][4]
This document provides a comprehensive guide for researchers engaged in the development of benzofuran-chalcone hybrids. It offers detailed protocols for their synthesis, purification, and characterization, followed by a suite of robust in vitro assays to evaluate their anticancer efficacy and elucidate their mechanisms of action.
Part 1: Synthesis, Purification, and Characterization of Benzofuran-Chalcone Hybrids
The cornerstone of developing novel therapeutic agents is the efficient and reliable synthesis of the target compounds. The Claisen-Schmidt condensation is the most widely employed and versatile method for synthesizing chalcones, offering a straightforward route to a diverse range of derivatives.[5][6]
General Synthesis Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines the synthesis of benzofuran-chalcone hybrids through the base-catalyzed condensation of a substituted 2-acetylbenzofuran with a substituted benzaldehyde.
Materials and Reagents:
-
Substituted 2-acetylbenzofuran
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of the substituted 2-acetylbenzofuran and the substituted benzaldehyde in an appropriate volume of 95% ethanol.[7]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (typically 10-20%) dropwise.[7] The reaction mixture will often turn colored and may become cloudy.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for the specified time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[8] The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude chalcone product to precipitate out of the solution.[5]
-
Neutralization and Filtration: Acidify the mixture with dilute HCl to neutralize the excess base. Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid with copious amounts of cold distilled water to remove any inorganic impurities.[8]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification and Characterization
Purification of the synthesized chalcones is crucial to ensure the accuracy of subsequent biological evaluations. Recrystallization is a common and effective method for purifying solid organic compounds.
Purification by Recrystallization:
-
Dissolve the crude chalcone in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).[8]
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly.
Characterization Techniques:
The structure and purity of the synthesized benzofuran-chalcone hybrids must be unequivocally confirmed using a combination of spectroscopic and analytical techniques:
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) of the enone system.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the compound.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Part 2: In Vitro Biological Evaluation of Benzofuran-Chalcone Hybrids
A critical step in the drug discovery pipeline is the comprehensive in vitro evaluation of the synthesized compounds to assess their anticancer potential and to begin to understand their mechanism of action.
Cytotoxicity Screening: Assessing Antiproliferative Activity
The initial evaluation of a potential anticancer agent involves determining its ability to inhibit the growth of cancer cells. The MTT and SRB assays are two widely used, reliable, and robust colorimetric methods for this purpose.[9]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCC1806)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Benzofuran-chalcone hybrids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran-chalcone hybrids in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[2]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell biomass.[3]
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Benzofuran-chalcone hybrids
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[11]
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Elucidating the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. The following protocols address key mechanisms often associated with chalcone derivatives: induction of apoptosis and cell cycle arrest.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.[12]
Materials and Reagents:
-
Cancer cells treated with benzofuran-chalcone hybrids
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran-chalcone hybrid at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials and Reagents:
-
Cancer cells treated with benzofuran-chalcone hybrids
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran-chalcone hybrid at its IC₅₀ concentration for a specified time (e.g., 24 hours). Harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Target Identification and Validation
Many chalcone derivatives exert their anticancer effects by interacting with specific molecular targets. Two prominent targets for this class of compounds are tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2).
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[18]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter.[19]
Materials and Reagents:
-
Tubulin (>99% pure)
-
Polymerization buffer (e.g., PEM buffer)
-
GTP
-
Benzofuran-chalcone hybrids
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (DMSO)
-
Temperature-controlled microplate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer with GTP.
-
Compound Addition: Add the benzofuran-chalcone hybrid at various concentrations to the reaction mixture. Include positive and negative controls.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Monitoring: Monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Principle: This is typically a biochemical assay that measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The level of phosphorylation is then quantified, often using an ELISA-based method or a fluorescence-based readout.[20]
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer
-
Benzofuran-chalcone hybrids
-
Positive control (e.g., sorafenib or sunitinib)
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Detection system (e.g., HRP-conjugated secondary antibody and substrate for colorimetric detection, or a fluorescent probe)
Procedure:
-
Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, the substrate, and the benzofuran-chalcone hybrid at various concentrations in the assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using the chosen detection method.
-
Data Analysis: Determine the effect of the compound on VEGFR-2 kinase activity and calculate the IC₅₀ value.
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting results and communicating findings.
Tabular Summary of Cytotoxicity Data
| Compound ID | Target Cell Line | IC₅₀ (µM)[2] |
| BF-CH-1 | MCF-7 (Breast) | X.XX ± X.XX |
| A549 (Lung) | Y.YY ± Y.YY | |
| HeLa (Cervical) | Z.ZZ ± Z.ZZ | |
| BF-CH-2 | MCF-7 (Breast) | A.AA ± A.AA |
| A549 (Lung) | B.BB ± B.BB | |
| HeLa (Cervical) | C.CC ± C.CC | |
| Cisplatin | MCF-7 (Breast) | P.PP ± P.PP |
| A549 (Lung) | Q.QQ ± Q.QQ | |
| HeLa (Cervical) | R.RR ± R.RR |
Visualizing Experimental Workflows and Mechanisms
Graphviz diagrams can be used to create clear visual representations of experimental workflows and signaling pathways.
Caption: Synthetic workflow for benzofuran-chalcone hybrids.
Caption: In vitro biological evaluation workflow.
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. jetir.org [jetir.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
identifying and minimizing side products in benzofuran synthesis
Introduction
Benzofuran derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their wide-ranging biological activities.[1] However, the synthesis of these valuable heterocycles is often plagued by the formation of side products, which can complicate purification, reduce yields, and introduce unforeseen challenges in downstream applications. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help researchers identify, control, and minimize the formation of common impurities in key benzofuran syntheses.
General Troubleshooting Principles
Before diving into method-specific issues, it's crucial to control for universal variables that impact reaction outcomes:
-
Reagent Purity: Always use freshly purified reagents and solvents. Residual water or contaminants in starting materials can initiate unwanted side reactions.
-
Inert Atmosphere: Many benzofuran syntheses, especially those involving organometallic catalysts or strong bases, are sensitive to oxygen and moisture. Ensure reactions are run under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Precise temperature management is critical. Overheating can provide the activation energy for undesired pathways, while insufficient heat can stall the reaction, leading to the recovery of starting materials.
-
Stoichiometry: Carefully control the molar ratios of reactants. An excess of a particular reagent, such as the base, can often promote side product formation.
Method-Specific Troubleshooting Guides
The Rap-Stoermer Reaction
The Rap-Stoermer reaction, a condensation between a salicylaldehyde and an α-haloketone, is a robust method for synthesizing 2-acylbenzofurans.[2] However, it is not without its challenges.
FAQ 1: I'm observing a significant amount of a dimeric ether byproduct. What is causing this and how can I prevent it?
Answer:
This is a classic issue arising from the competing Williamson ether synthesis. The phenoxide, formed by the deprotonation of salicylaldehyde, can act as a nucleophile and attack the α-haloketone at the halogen-bearing carbon. However, it can also attack another molecule of the α-haloketone that has already reacted or even unreacted salicylaldehyde if it has been functionalized.
Causality: The formation of the phenoxide is the first step. If the subsequent intramolecular cyclization (Dieckmann-like condensation) is slow, the phenoxide exists in the reaction mixture long enough to participate in intermolecular reactions.
Troubleshooting Strategies:
-
Choice of Base: A strong, non-nucleophilic base is preferred. While triethylamine (TEA) is commonly used, a bulkier base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the desired intramolecular reaction by being too sterically hindered for intermolecular pathways.[3][4]
-
Reaction Conditions: Running the reaction at a higher concentration can favor the intramolecular cyclization. However, be cautious, as this can also increase the rate of intermolecular reactions if not managed correctly. A solvent-free approach, heating the neat reactants, has been shown to give high yields and minimize byproducts.[2]
-
Temperature Optimization: Gradually increasing the temperature can help find the sweet spot where the desired cyclization proceeds efficiently without promoting the dimerization side reaction.
Mechanism: Desired vs. Side Reaction in Rap-Stoermer Synthesis
Caption: Desired intramolecular vs. undesired intermolecular pathways.
Palladium-Catalyzed Syntheses (e.g., Sonogashira Coupling followed by Cyclization)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran core, often by coupling an o-iodophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization.[3][4]
FAQ 2: My Sonogashira coupling works, but the subsequent cyclization to the benzofuran is low-yielding, and I isolate the coupled alkyne intermediate. What's wrong?
Answer:
This issue points to a problem with the cyclization step, which is often the rate-limiting part of the sequence. The cyclization requires a 5-endo-dig cyclization, which can be kinetically disfavored.
Causality: The choice of catalyst, base, and solvent significantly impacts the efficiency of the intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group.
Troubleshooting Strategies:
| Parameter | Recommended Change & Rationale |
| Co-catalyst | The addition of a Copper(I) co-catalyst (e.g., CuI) is often crucial. It is believed to facilitate the cyclization step. Reactions without CuI often fail to produce the target benzofuran.[3][4] |
| Base | A moderately strong base like triethylamine (TEA) or potassium carbonate is typically used. TEA can also serve as the solvent. If the reaction stalls, switching to a stronger, non-nucleophilic base like DBU might be beneficial. |
| Solvent | Polar aprotic solvents like DMF or acetonitrile can help stabilize charged intermediates and promote the cyclization. For Sonogashira, TEA is often used as both base and solvent.[3][4] |
| Temperature | The cyclization step often requires higher temperatures than the initial coupling. After confirming the formation of the coupled intermediate (via TLC or LC-MS), increasing the reaction temperature to 80-120 °C is a common strategy. |
FAQ 3: I am observing homocoupling of my alkyne (Glaser coupling). How can I suppress this side product?
Answer:
Glaser coupling is a common side reaction in Sonogashira couplings, leading to the formation of a diyne from two molecules of the terminal alkyne. This is particularly problematic when the cross-coupling is sluggish.
Causality: This side reaction is promoted by the presence of oxygen and is catalyzed by the copper co-catalyst.
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst and ligands. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas.
-
Ligand Choice: Using a bulky phosphine ligand on the palladium can sometimes accelerate the desired cross-coupling, outcompeting the homocoupling.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Intramolecular Wittig-type Reactions
The intramolecular Wittig reaction is another elegant method to form the furan ring, typically starting from an o-acyloxybenzyltriphenylphosphonium salt.
FAQ 4: My Wittig reaction is not working, and I'm recovering what appears to be triphenylphosphine oxide and starting material. What are the likely causes?
Answer:
This suggests that the ylide, the key reactive intermediate, is either not forming or is being quenched before it can cyclize.
Causality: The formation of the phosphonium ylide requires a sufficiently strong base to deprotonate the carbon alpha to the phosphorus atom. If the base is too weak or if there are acidic protons elsewhere in the molecule (or in the solvent), the ylide will not form or will be destroyed.
Troubleshooting Strategies:
-
Base Selection: Ensure the base is strong enough. While TEA might be sufficient for some substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required. The base must be non-nucleophilic to avoid attacking the acyl group.
-
Anhydrous Conditions: The ylide is highly basic and will be rapidly protonated by water. Use freshly dried solvents and ensure all glassware is flame-dried before use.
-
Substrate Stability: The starting phosphonium salt must be pure and dry. These salts can be hygroscopic.
Workflow: Troubleshooting a Failing Intramolecular Wittig Reaction
Caption: A logical workflow for diagnosing Wittig reaction failures.
Analytical Characterization of Products and Byproducts
Accurate identification of side products is the first step in optimizing a reaction. A combination of techniques is often necessary.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The formation of positional isomers can often be confirmed by distinct aromatic splitting patterns and chemical shifts.[5][6]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is excellent for identifying the molecular weights of components in a reaction mixture, providing clues to the identity of byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the ratio of desired product to impurities and for isolating pure compounds for further characterization.
Optimized Protocol: Synthesis of 2-Acetylbenzofuran via Rap-Stoermer Reaction
This protocol is optimized for high yield and minimal byproduct formation.[2]
Materials:
-
Salicylaldehyde (1.0 eq)
-
3-Chloro-2-butanone (chloroacetone) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere, add salicylaldehyde.
-
Reagent Addition: Add triethylamine, followed by the dropwise addition of 3-chloro-2-butanone over 5 minutes. The mixture may become warm.
-
Reaction: Heat the reaction mixture to 130 °C in a sealed vessel (use a pressure-rated tube) and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-acetylbenzofuran.
Expected Outcome: A clean reaction should yield the desired product in >85% yield with minimal formation of byproducts.[2]
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in Internet purchased products. ResearchGate. Available at: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. Available at: [Link]
-
Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health (NIH). Available at: [Link]
-
Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. PubMed. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. Available at: [Link]
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- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Benzofuran Derivatives: A Technical Support Center
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on assessing the stability and degradation pathways of benzofuran derivatives. This resource is designed to be a practical tool, offering field-proven insights and troubleshooting solutions to common challenges encountered during experimental work.
The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] However, the inherent reactivity of the furan ring, coupled with the influence of various substituents, can present significant challenges in maintaining the stability of these compounds throughout their lifecycle, from synthesis and storage to formulation and analysis. Understanding the degradation pathways is not only crucial for ensuring the quality, safety, and efficacy of pharmaceutical products but also for designing robust analytical methods and stable formulations.
This guide is structured to provide direct, actionable information in a question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for benzofuran derivatives?
A1: Benzofuran derivatives are susceptible to three primary degradation pathways: oxidation, hydrolysis, and photolysis. The extent of degradation via each pathway is highly dependent on the specific substitution pattern of the benzofuran ring, the nature of the functional groups present, and the environmental conditions.
-
Oxidative Degradation: The electron-rich furan ring is prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions. A common oxidative pathway involves the formation of a reactive epoxide across the 2,3-double bond of the furan ring. This epoxide intermediate can then undergo further reactions, such as rearrangement to form benzofuranones or ring-opening to yield keto-esters and other degradation products.[3]
-
Hydrolytic Degradation: Benzofuran derivatives bearing hydrolyzable functional groups, such as esters or amides (e.g., benzofuran-2-carboxamides), can undergo hydrolysis, particularly under acidic or basic conditions.[4][5] The stability of the benzofuran ring itself to hydrolysis is generally higher, but extreme pH and temperature can promote ring cleavage.
-
Photodegradation: Many aromatic and heterocyclic compounds, including benzofurans, are susceptible to degradation upon exposure to light, particularly UV radiation.[6] The absorbed light energy can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules. For instance, the antiarrhythmic drug amiodarone, which contains a benzofuran core, is known to be photosensitive and can degrade to form various photoproducts.[7][8]
Q2: What are the best practices for storing and handling benzofuran derivatives to minimize degradation?
A2: Proper storage and handling are critical to maintaining the integrity of benzofuran derivatives. Here are some key recommendations:
-
Protection from Light: Many benzofuran derivatives are light-sensitive.[9][10] Always store these compounds in amber-colored vials or containers that block UV and visible light.[10] When working with these compounds in the lab, minimize their exposure to direct light. For highly sensitive compounds, working under amber or red light may be necessary.
-
Inert Atmosphere: To prevent oxidative degradation, store sensitive benzofuran derivatives under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage.
-
Temperature Control: Store compounds at the recommended temperature, which is typically in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down the rate of all potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Moisture Control: Protect compounds from moisture, as water can facilitate hydrolytic degradation. Store in well-sealed containers, and for highly sensitive materials, consider using a desiccator.
-
Solvent Choice: When preparing solutions, use high-purity, degassed solvents. Be mindful that the pH of the solution can significantly impact the stability of your compound. If possible, prepare solutions fresh before use.
Q3: How do I know if my analytical method is "stability-indicating"?
A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[11][12] The key characteristic of a SIAM is its specificity. To demonstrate this, you must perform forced degradation studies (also known as stress testing). In these studies, the drug substance is subjected to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to intentionally generate degradation products.[12] Your analytical method is considered stability-indicating if it can resolve the peak of the intact drug from all the peaks of the degradation products, demonstrating that you can accurately quantify the parent compound in the presence of its degradants.
Troubleshooting Guide for Experimental Work
Problem 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my benzofuran derivative.
Possible Cause A: On-column Degradation. Your compound may be degrading on the HPLC column itself. This can happen if the mobile phase conditions are too harsh or if the stationary phase has active sites that promote degradation.
-
Troubleshooting Steps:
-
Assess Mobile Phase pH: If your benzofuran derivative has ionizable groups, the pH of the mobile phase is critical. Operating near the pKa of the compound can sometimes lead to peak shape issues and instability.[13] Try adjusting the mobile phase pH to a range where your compound is more stable.
-
Evaluate Column Type: Some basic benzofuran derivatives can interact with residual silanol groups on standard silica-based C18 columns, leading to peak tailing and potential degradation.[14][15] Consider using a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) or a highly end-capped column to minimize these interactions.[16]
-
Check for Metal Contamination: Metal ions in the HPLC system (from frits, tubing, or the column itself) can sometimes catalyze degradation. If you suspect this, consider using a column with a PEEK lining or adding a chelating agent like EDTA to your mobile phase (if compatible with your method).
-
Possible Cause B: Sample Diluent Incompatibility. The solvent you use to dissolve and dilute your sample can affect its stability.
-
Troubleshooting Steps:
-
Match Diluent to Mobile Phase: Ideally, your sample diluent should be the same as the initial mobile phase composition of your gradient method.[11] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and potential precipitation on the column.
-
Check for Solubility and Stability in Diluent: Your compound may not be fully soluble or may be unstable in the chosen diluent. This can lead to the appearance of extraneous peaks. Test the solubility and short-term stability of your compound in different diluents to find the most suitable one.
-
Problem 2: My benzofuran derivative is showing significant degradation under oxidative stress conditions, but I'm not sure what the degradation products are.
Plausible Degradation Pathway: As mentioned in the FAQs, a likely oxidative degradation pathway for benzofurans is the formation of an epoxide across the furan ring's double bond, followed by ring opening.
-
Workflow for Identification:
-
LC-MS/MS Analysis: The most powerful tool for identifying unknown degradation products is liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS).
-
Parent Ion Identification: First, identify the mass-to-charge ratio (m/z) of the parent drug and the major degradation products in the full-scan mass spectrum. An increase of 16 or 32 amu often suggests the addition of one or two oxygen atoms, respectively, which is common in oxidative degradation.
-
Fragmentation Analysis (MS/MS): Perform MS/MS on the parent drug and the degradation products. By comparing the fragmentation patterns, you can often deduce the site of modification. For example, if a fragment corresponding to the benzofuran core is still present but at a higher m/z, it suggests that the modification occurred on the ring system.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the accurate mass of the degradation products. This allows you to determine their elemental composition, which is invaluable for proposing potential structures.
-
Illustrative Oxidative Degradation Pathway:
Caption: Oxidative degradation of a benzofuran derivative.
Problem 3: I am having trouble with peak tailing for my basic benzofuran derivative in my HPLC analysis.
Primary Cause: Silanol Interactions. Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[14][15]
-
Troubleshooting Strategies:
-
Mobile Phase pH Adjustment:
-
Low pH: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte. This is often the most effective way to reduce peak tailing. Use a buffer to maintain a consistent pH.
-
High pH: At a high pH (e.g., 9-10), the basic analyte is in its neutral form and less likely to interact with the deprotonated silanols. This requires a pH-stable column.
-
-
Increase Buffer Concentration: A higher buffer concentration can help to shield the silanol groups and reduce secondary interactions.
-
Use a Different Column:
-
End-capped Columns: Use a column that has been "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent.
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase, which can also help to shield the silanol groups.
-
Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often have fewer residual silanol groups and can provide better peak shape for basic compounds.
-
-
Problem 4: Two of my degradation products are co-eluting in my stability-indicating HPLC method.
Challenge: Achieving Resolution. Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.[17] For a stability-indicating method, resolving all degradation products from each other and from the parent compound is essential.
-
Strategies for Improving Resolution:
-
Optimize the Gradient:
-
Shallow Gradient: Decrease the rate of change of the mobile phase composition (i.e., make the gradient shallower) in the region where the co-eluting peaks appear. This will increase the retention time and provide more opportunity for separation.
-
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order and separation of your compounds.
-
Modify the Mobile Phase pH: A small change in the pH of the aqueous portion of your mobile phase can significantly alter the retention times of ionizable compounds, potentially resolving the co-eluting peaks.
-
Change the Column Stationary Phase: If mobile phase optimization is not successful, the next step is to try a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl or a polar-embedded phase). This will provide a different selectivity and is often the most effective way to resolve difficult co-elutions.[17]
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it will also increase the backpressure.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of a Benzofuran Derivative
This protocol provides a general framework for conducting a forced degradation study. The specific conditions should be adjusted based on the known stability of your compound.
Objective: To generate potential degradation products of the benzofuran derivative under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
Benzofuran derivative (drug substance)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or heat at a moderate temperature (e.g., 40-60 °C) for a specified time.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time, protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at a high temperature (e.g., 80-105 °C) for a specified period (e.g., 1, 3, 7 days).
-
Also, prepare a solution of the drug substance and expose it to the same thermal stress.
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid drug substance and a solution of the drug substance to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all stressed and control samples using a suitable HPLC method. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating Reversed-Phase HPLC Method
This protocol outlines a systematic approach to developing a stability-indicating HPLC method for a benzofuran derivative.
Objective: To develop a robust HPLC method that can separate the parent benzofuran derivative from all its potential degradation products and impurities.
Initial Conditions:
-
Column: A good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid or trifluoroacetic acid in water (for acidic compounds) or 10 mM ammonium bicarbonate pH 9 (for basic compounds).
-
B: Acetonitrile or methanol.
-
-
Gradient: A generic screening gradient, e.g., 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (use a PDA detector to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Initial Screening: Inject the unstressed drug substance and a mixture of the stressed samples from the forced degradation study using the initial conditions.
-
Evaluate the Chromatogram:
-
Retention of Parent Peak: Is the parent peak well-retained (k' > 2)? If not, adjust the initial mobile phase composition to be weaker (more aqueous).
-
Peak Shape: Are the peaks symmetrical? If not (especially for basic compounds), address the issues as described in the troubleshooting section (e.g., adjust pH, use a different column).
-
Resolution: Are all the degradation peaks resolved from the parent peak and from each other?
-
-
Optimization of Separation:
-
Gradient Optimization: If there are co-eluting peaks, adjust the gradient slope. A shallower gradient will provide better resolution. You can also use a multi-step gradient with a shallow segment around the elution time of the critical peaks.
-
Solvent Selectivity: If gradient optimization is insufficient, switch the organic modifier (acetonitrile to methanol or vice versa).
-
pH Optimization: If your compound is ionizable, systematically vary the pH of the aqueous mobile phase to find the optimal separation.
-
Column Selectivity: If necessary, screen different column stationary phases (e.g., phenyl-hexyl, polar-embedded, cyano).
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Logical Flow for HPLC Method Development:
Caption: A systematic approach to stability-indicating HPLC method development.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways | Common Degradation Products |
| Acid Hydrolysis | 0.1 - 1 M HCl, 60-80 °C | Hydrolysis of labile functional groups (esters, amides) | Carboxylic acids, amines, alcohols |
| Base Hydrolysis | 0.1 - 1 M NaOH, RT - 60 °C | Hydrolysis of labile functional groups | Carboxylates, amines, alcohols |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the furan ring and other sensitive moieties | Epoxides, ring-opened products (keto-esters), N-oxides, S-oxides |
| Thermal | 80-105 °C, solid state and solution | Thermally induced bond cleavage, rearrangement | Isomers, decarboxylation products |
| Photolysis | ICH Q1B conditions (light and UV) | Photochemical reactions (e.g., cleavage, dimerization) | Photoproducts with altered chromophores, dehalogenation products |
References
-
Hiremathad, A., Patil, M.R., Chethana, K.R., Chand, K., Santos, M.A., & Keri, R.S. (2022). Benzofuran: An emerging scaffold for antimicrobial agents. Frontiers in Pharmacology, 13, 923398. [Link]
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Huynh, M., & J. Dolan. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(11), 534-541. [Link]
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Waters Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2014). Benzofuran: a new look on an old scaffold. European journal of medicinal chemistry, 72, 13-33. [Link]
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Goossens, J. F., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(10), 2469. [Link]
-
de Oliveira, D. N., de Souza, A. C. B., & da Silva, G. N. (2019). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]
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ResearchGate. (n.d.). The photodegradation process of amiodarone. [Link]
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Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. [Link]
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Hammer, E., et al. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 64(6), 2215-2219. [Link]
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Valentová, K., et al. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Metabolites, 11(11), 769. [Link]
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Goossens, J. F., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(10), 2469. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
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Abu-Hashem, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]
-
de Oliveira, D. N., de Souza, A. C. B., & da Silva, G. N. (2019). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-25. [Link]
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Farkas, A., et al. (2017). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current pharmaceutical design, 23(42), 6450-6462. [Link]
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Fau-Alvia, M., et al. (2016). Light-Sensitive Injectable Prescription Drugs. Hospital pharmacy, 51(1), 44-50. [Link]
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Saini, S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of chromatographic science, 52(8), 856-863. [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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Neves, M. G. P. M. S., et al. (2019). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 24(17), 3086. [Link]
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
Reddy, Y. R., et al. (2012). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Journal of Bioequivalence & Bioavailability, 4(6), 086-090. [Link]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(1), 32-37. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. [Link]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]
-
de Andrade, M. G., et al. (2018). Photosensitivity and hyperpigmentation secondary to amiodarone: single case report. MOJ Clinical & Medical Case Reports, 8(2), 101-104. [Link]
-
Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1813-1820. [Link]
-
Lv, H., et al. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Molecules, 23(4), 743. [Link]
-
Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 699. [Link]
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Hurgon, J., et al. (2018). Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose Amiodarone Capsules. AAPS PharmSciTech, 19(6), 2577-2586. [Link]
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Suneetha, A., & Ramakrishna, S. (2019). Awareness on storage of drugs that should be protected from light among nursing professionals in a tertiary care teaching hospit. International Journal of Advances in Medicine, 6(2), 297. [Link]
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Singh, R., & Kumar, R. (2022). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 5(1), 1-10. [Link]
-
de Oliveira, D. N., de Souza, A. C. B., & da Silva, G. N. (2019). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Pollak, P. T., & Wee, R. (1998). Dose-dependent appearance and disappearance of amiodarone-induced skin pigmentation. Journal of cutaneous medicine and surgery, 3(1), 35-37. [Link]
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Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?[Link]
-
ResearchGate. (n.d.). Light-Sensitive Injectable Prescription Drugs. [Link]
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da Silva, A. F. M., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 15(10), 1265. [Link]
-
Sriram, D., et al. (2012). Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of. Der Pharma Chemica, 4(5), 1891-1897. [Link]
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Technical Support Center: Catalyst Selection for Efficient Benzofuran Ring Formation
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for efficient benzofuran ring formation. As a Senior Application Scientist, I've compiled this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design. Here, you will find practical, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your path to successful benzofuran synthesis is both clear and efficient.
Troubleshooting Guide: Common Issues in Catalytic Benzofuran Synthesis
This section addresses specific challenges you may encounter during your experiments, offering a systematic approach to identifying and resolving them.
Issue 1: Low or No Product Yield
A common frustration in catalytic reactions is the failure to obtain the desired product in a satisfactory yield. This can often be traced back to the catalyst's efficacy or the reaction environment.
Question: I am not getting any, or very little, of my desired benzofuran product. What are the likely causes and how can I fix this?
Answer:
Low yields in catalytic benzofuran synthesis can be attributed to several factors, ranging from catalyst activity to the purity of your reagents. Let's break down the potential culprits and their solutions.[1]
-
Catalyst Inactivity:
-
Cause: The catalyst, particularly palladium-based ones, may be old, improperly stored, or from a poor-quality source, leading to reduced activity.[1]
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. Catalysts should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] For palladium catalysts, consider using pre-catalysts that are more stable and offer controlled activation.
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, solvent, and base are critical parameters that can dramatically influence the reaction outcome.[1]
-
Solution:
-
Temperature: While some reactions proceed at ambient temperatures, many require heating. A systematic screen of temperatures, for instance, from room temperature up to 80-120 °C, can help identify the optimal range. Be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is crucial for solubility and catalyst performance. While common solvents for these reactions include toluene, DMF, and acetonitrile, it's worth performing a solvent screen to find the most suitable one for your specific substrate and catalyst system.
-
Base: The base is not just a proton scavenger; it can influence the catalyst's activity and stability. The strength and nature of the base (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) can significantly impact the reaction.
-
-
-
Poor Reagent Quality:
-
Cause: Impurities in your starting materials, particularly the phenol and the coupling partner, can poison the catalyst. The presence of oxygen can also be detrimental, especially for palladium catalysts.[1]
-
Solution: Ensure your starting materials are of high purity. Solvents should be degassed to remove dissolved oxygen. Running the reaction under an inert atmosphere is highly recommended.[1]
-
-
Electronic Effects of Substrates:
-
Cause: The electronic nature of the substituents on your starting materials can significantly impact the reaction rate and yield.
-
Solution: For many catalytic systems, phenols with electron-donating groups tend to give higher yields.[2] Conversely, electron-withdrawing groups can sometimes lead to lower yields. If you are working with an electron-poor substrate, you may need to screen a wider range of catalysts and ligands to find a more active system.
-
Issue 2: Poor Selectivity (Regio- and Chemoselectivity)
Achieving the desired isomer in a reaction that has multiple potential outcomes is a common challenge.
Question: My reaction is producing a mixture of isomers (regioisomers) or I am observing undesired side reactions (poor chemoselectivity). How can I improve the selectivity?
Answer:
Controlling selectivity is a nuanced aspect of catalyst selection and reaction optimization. Here’s how to approach these challenges:
-
Regioselectivity:
-
Cause: When using unsymmetrical starting materials, such as a substituted phenol and an unsymmetrical alkyne, the catalyst may not have a strong preference for one reaction site over another.
-
Solution:
-
Ligand Modification: The ligands coordinated to the metal center play a crucial role in controlling regioselectivity. Bulky ligands can sterically hinder the approach to one reaction site, favoring the other. A systematic screening of phosphine ligands with varying steric bulk (e.g., triphenylphosphine vs. a more hindered Buchwald-type ligand) can be highly effective.
-
Catalyst Choice: Different metals can exhibit different intrinsic selectivities. For instance, in some cases, a copper-catalyzed reaction might offer a different regiochemical outcome compared to a palladium-catalyzed one for the same set of substrates.
-
Directing Groups: The electronic nature of substituents on the phenol can influence the regioselectivity of the cyclization. Electron-donating groups can direct the reaction to specific positions.
-
-
-
Chemoselectivity:
-
Cause: Your starting materials may contain multiple functional groups that can react under the catalytic conditions, leading to a mixture of products.
-
Solution:
-
Catalyst System Tuning: A milder catalyst system may be required to favor the desired transformation while leaving other functional groups intact. For instance, certain palladium catalysts can be highly chemoselective for C-O bond formation over C-N bond formation.
-
Reaction Conditions: Lowering the reaction temperature or using a weaker base can sometimes improve chemoselectivity by reducing the rate of undesired side reactions.
-
Protecting Groups: If a particularly reactive functional group is interfering with the desired reaction, it may be necessary to protect it before the catalytic step and deprotect it afterward.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of catalysts for benzofuran synthesis.
1. Which class of catalyst is best for my benzofuran synthesis?
The "best" catalyst is highly dependent on the specific transformation you are trying to achieve. Here is a general guide to help you choose a starting point:
| Catalyst System | Primary Application | Advantages | Considerations |
| Palladium-based | Sonogashira coupling of o-halophenols and terminal alkynes, Heck-type cyclizations.[2][3] | High efficiency, broad substrate scope, well-studied. | Can be sensitive to air and impurities. Ligand selection is critical for success.[1] |
| Copper-based | Intramolecular cyclization of o-alkynylphenols, coupling of phenols with alkynes.[3][4] | Cost-effective, often used as a co-catalyst with palladium.[2][3] | Can promote alkyne homocoupling (Glaser coupling) as a side reaction.[1] |
| Gold-based | Cyclization of alkynyl phenols and related substrates.[3] | High catalytic activity, often proceeds under mild conditions. | Can be more expensive than palladium or copper catalysts. |
| Nickel-based | Cross-coupling reactions, can be an alternative to palladium.[2][3] | Lower cost than palladium, can exhibit unique reactivity. | Can be more sensitive to reaction conditions than palladium. |
| Rhodium-based | C-H activation and annulation reactions. | Can enable novel synthetic pathways. | Often requires specific directing groups on the substrate. |
2. How do I choose the right ligand for my palladium-catalyzed reaction?
The ligand is a critical component of the catalyst system that can influence its stability, activity, and selectivity.
-
For Sonogashira Couplings: Triphenylphosphine (PPh₃) is a commonly used ligand.[3] However, for challenging substrates, more electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands, can improve catalyst performance.
-
For Controlling Selectivity: As mentioned in the troubleshooting section, bulky ligands can be used to control regioselectivity. Chiral ligands can be employed for enantioselective benzofuran synthesis, although this is a more advanced topic.
3. What are the signs of catalyst poisoning, and how can I prevent it?
Catalyst poisoning occurs when a substance in the reaction mixture deactivates the catalyst.
-
Signs: A reaction that starts but then stalls, or a complete lack of reactivity.
-
Common Poisons:
-
Sulfur compounds: Can irreversibly bind to and deactivate palladium catalysts.
-
Oxygen: Can oxidize the active Pd(0) species to an inactive form.[1]
-
Coordinating solvents or starting materials: Can compete with the desired substrates for coordination to the metal center.
-
-
Prevention:
4. Should I use a homogeneous or heterogeneous catalyst?
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Advantages: High activity and selectivity due to well-defined active sites.
-
Disadvantages: Difficult to separate from the product, which can lead to product contamination with the metal.
-
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction).
-
Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling.
-
Disadvantages: Can sometimes have lower activity than their homogeneous counterparts and may suffer from metal leaching into the solution.
-
The choice depends on the scale of your reaction and the required purity of your product. For small-scale laboratory synthesis, homogeneous catalysts are often preferred for their high activity. For larger-scale industrial processes, the reusability of heterogeneous catalysts is a significant advantage.
Experimental Protocols & Visualizations
To further assist you, we provide a generalized experimental protocol for a common benzofuran synthesis and a decision-making workflow for catalyst selection.
Generalized Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add the o-iodophenol, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow for Catalyst Selection
This workflow, represented as a flowchart, can guide your catalyst selection process.
Caption: A workflow for selecting and optimizing a catalyst system for benzofuran synthesis.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science. Available at: [Link]
-
Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. Available at: [Link]
Sources
Validation & Comparative
A Comparative Biological Evaluation of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde Analogues: A Guide for Drug Discovery Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structure, consisting of fused benzene and furan rings, offers a versatile platform for synthetic modification, enabling the development of novel therapeutic agents.[1] Benzofuran derivatives have demonstrated significant potential in treating chronic conditions, acute infections, and particularly in oncology, where they may offer improved efficacy and reduced side effects compared to conventional chemotherapies.[1][2]
This guide focuses on a specific class of these compounds: analogues of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde. We will provide a comparative analysis of their biological activities, supported by experimental data, and delve into the structure-activity relationships (SAR) that govern their potency. The objective is to furnish researchers, scientists, and drug development professionals with a technical and practical overview to guide future discovery efforts in this promising chemical space.
General Synthetic Pathway for Benzofuran Analogues
The synthesis of the target analogues often begins with the construction of the core benzofuran nucleus. A common and effective strategy involves the condensation and cyclization of a substituted salicylaldehyde derivative with a phenacyl bromide.[3] This foundational reaction allows for the introduction of diverse functionalities on both the benzofuran ring system and the aroyl group at the 2-position. Further modifications, such as the derivatization of the 5-carbaldehyde group, enable the creation of a library of analogues for biological screening. For instance, the aldehyde can be converted to an oxime, hydrazone, or used in reductive amination to introduce further diversity.
The causality behind this synthetic approach lies in its efficiency and modularity. Using commercially available starting materials, a wide range of analogues can be produced by simply varying the substitution patterns on the salicylaldehyde and phenacyl bromide precursors. This modularity is crucial in the early stages of drug discovery for systematically exploring the structure-activity landscape.
Caption: Proposed mechanism involving the inhibition of the ERK/MAPK signaling pathway.
Comparative Antimicrobial Activity
In addition to their anticancer properties, benzofuran derivatives, particularly 2-arylbenzofurans, have been investigated for their antimicrobial activities. [4][5]They have shown promise against a range of pathogens, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). [4][6]The hydrophobic nature of many 2-arylbenzofurans is thought to contribute to their ability to disrupt bacterial cell membranes. [7]
Quantitative Evaluation of Antimicrobial Efficacy
Antimicrobial activity is typically assessed using methods like the Kirby-Bauer disk diffusion susceptibility test or by determining the Minimum Inhibitory Concentration (MIC). The disk diffusion method provides a qualitative or semi-quantitative measure of susceptibility, observed as a zone of growth inhibition around an antibiotic-impregnated disk. [8] Table 2: Hypothetical Comparative Antimicrobial Activity of Benzofuran Analogues
| Analogue Type | Test Organism | Method | Result (Zone of Inhibition / MIC) |
| Parent Compound | S. aureus | Disk Diffusion | 12 mm |
| (2-arylbenzofuran) | E. coli | Disk Diffusion | No Inhibition |
| C. albicans | Disk Diffusion | 10 mm | |
| Analogue A | S. aureus | Disk Diffusion | 18 mm |
| (Hydroxylated) | E. coli | Disk Diffusion | No Inhibition |
| C. albicans | Disk Diffusion | 15 mm | |
| Analogue B | S. aureus | MIC | 3.13 µg/mL |
| (Hydrophobic side chain) | E. coli | MIC | >100 µg/mL |
| C. albicans | MIC | 25 µg/mL | |
| This table is illustrative, based on general findings for 2-arylbenzofurans. Specific data for 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde analogues would require targeted screening. |
Structure-Activity Relationship (SAR) Insights
Based on existing literature for related compounds:
-
Hydroxylation: The presence of free hydroxyl groups on the benzofuran or aryl moiety often enhances antimicrobial activity, particularly against fungi and Gram-positive bacteria. [9]* Hydrophobicity: Increased hydrophobicity can lead to potent activity against bacteria like MRSA and vancomycin-resistant enterococci (VRE), possibly by facilitating interaction with the bacterial cell membrane. [7]* Gram-Negative vs. Gram-Positive: Many benzofuran derivatives show greater activity against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli). [4]This is a common observation for many classes of antibiotics and is attributed to the complex outer membrane of Gram-negative bacteria, which acts as an effective permeability barrier.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used for biological evaluation must be robust and standardized.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a self-validating system for assessing cell viability based on the metabolic reduction of MTT by viable cells. [10] Objective: To determine the IC₅₀ value of benzofuran analogues against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed microtiter plates
-
Benzofuran analogues dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 10,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence. [11]2. Compound Treatment: Prepare serial dilutions of the benzofuran analogues in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL. [11][12]5. Formazan Formation: Incubate the plate for an additional 2 to 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [13]6. Solubilization: Carefully remove the supernatant. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization. [11][12]7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Caption: A step-by-step workflow for the MTT cell viability assay.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a standardized assessment of a substance's ability to inhibit bacterial growth. [14] Objective: To qualitatively assess the antibacterial activity of benzofuran analogues.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) in pure culture
-
Mueller-Hinton Agar (MHA) plates [8]* Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Benzofuran analogues at a known concentration in a suitable solvent
-
Positive control antibiotic disks (e.g., Chlorobiocin)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time) to ensure confluent growth. [15]3. Disk Application: Aseptically place sterile blank paper disks onto the inoculated agar surface. Pipette a defined volume (e.g., 20 µL) of the benzofuran analogue solution onto each disk. [16]Also, place a positive control disk.
-
Pre-diffusion: Allow the plates to stand at room temperature for a period (e.g., 1-3 hours) to permit the compounds to diffuse from the disks into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion
The 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde scaffold serves as a highly promising starting point for the development of novel therapeutic agents. The comparative data indicates that strategic modification, particularly through the introduction of substituted triazole moieties, can yield analogues with potent and selective anticancer activity that, in some cases, exceeds that of established chemotherapeutic drugs. The strong performance of compounds like 6u highlights the potential of leveraging electron-withdrawing groups to enhance cytotoxicity. While specific antimicrobial data for this exact series is pending, the broader class of 2-arylbenzofurans shows clear potential against clinically important pathogens. Future work should focus on expanding the library of analogues to further refine SAR, conducting in vivo efficacy studies for the most potent compounds, and elucidating their precise molecular mechanisms of action to validate targets like ERK2 and FGFR2.
References
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]
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Glowacka, I.E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
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National Center for Biotechnology Information. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
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Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. Available at: [Link]
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Hassan, W., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Ferrazzano, L., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. Available at: [Link]
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Sato, M., et al. (2005). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]
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ResearchGate. (2005). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. Available at: [Link]
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Tenover, F.C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
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Hassan, W., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]
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Manjunath, K., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
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ResearchGate. (2002). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Available at: [Link]
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MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
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Bio-protocol. (2023). Anticancer assay (MTT). Available at: [Link]
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Kumar, S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]
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OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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Chemspace. (2024). Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Available at: [Link]
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Sittampalam, G.S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTibility TESTING. Available at: [Link]
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Sabat, M., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
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Wang, W., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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Semantic Scholar. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available at: [Link]
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Ingham, J.L., et al. (1998). Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes. PubMed. Available at: [Link]
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Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. Available at: [Link]
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Wang, T., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. Available at: [Link]
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Hiremath, S.P., et al. (2000). Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry - Section B. Available at: [Link]
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ResearchGate. (2020). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Available at: [Link]
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Szabó, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
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Okazaki, M., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available at: [Link]
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ResearchGate. (2003). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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A Framework for Benchmarking the Efficacy of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde Against Known Therapeutics
In the landscape of modern drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation of their therapeutic potential. This guide outlines a comprehensive framework for benchmarking the efficacy of a novel benzofuran derivative, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, against established drugs. Benzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2][3][4][5][6]. The structural features of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde suggest the potential for interaction with various biological targets, making a multi-faceted evaluation prudent.
This document serves as a strategic guide for researchers, providing detailed experimental protocols and the scientific rationale behind them. We will explore hypothetical benchmarking across three key therapeutic areas where benzofuran derivatives have shown considerable promise: oncology, inflammation, and neuroprotection.
Rationale for Therapeutic Area Selection
The decision to benchmark 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde in oncology, inflammation, and neuroprotection is based on extensive preclinical evidence for the benzofuran class of compounds. Numerous studies have highlighted the potent anti-tumor, anti-inflammatory, and neuroprotective properties of various benzofuran derivatives[7][8][9][10]. A related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran, has demonstrated significant antinociceptive (analgesic) effects, further strengthening the rationale for investigating its anti-inflammatory potential[11].
Selection of Comparator Drugs
For a meaningful comparison, it is essential to select well-characterized drugs with established mechanisms of action in each therapeutic area. The following drugs are proposed as benchmarks:
| Therapeutic Area | Comparator Drug(s) | Rationale for Selection |
| Oncology | Doxorubicin, Paclitaxel | Doxorubicin is a topoisomerase II inhibitor, representing a classic cytotoxic chemotherapy agent. Paclitaxel is a microtubule-stabilizing agent, representing a different class of cytotoxic drugs[12][13][14][15]. |
| Inflammation | Dexamethasone, Ibuprofen | Dexamethasone is a potent corticosteroid with broad anti-inflammatory effects[16]. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes[17]. |
| Neuroprotection | Edaravone, Citicoline | Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[18]. Citicoline has demonstrated efficacy in improving neurological function in stroke patients[18][19]. |
Experimental Benchmarking Protocols
A tiered approach to experimental evaluation is recommended, beginning with in vitro assays to establish preliminary efficacy and mechanism of action, followed by in vivo studies to assess therapeutic potential in a physiological context.
In Vitro Efficacy Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) will be cultured in appropriate media.
-
Compound Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, Doxorubicin, and Paclitaxel for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals will be solubilized, and the absorbance will be measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each compound.
Causality of Experimental Choices: The MTT assay is a colorimetric assay that provides a quantitative measure of cell viability. The use of a panel of cancer cell lines from different tissue origins helps to assess the spectrum of activity, while a non-cancerous cell line provides an initial indication of selectivity and potential toxicity to normal cells.
Objective: To evaluate the ability of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde to suppress inflammatory responses in vitro.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture and Stimulation: RAW 264.7 murine macrophage cells will be cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Cells will be co-treated with LPS and varying concentrations of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, Dexamethasone, or Ibuprofen.
-
Nitrite Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.
-
Data Analysis: The IC50 for NO inhibition will be determined for each compound.
Causality of Experimental Choices: LPS stimulation of macrophages is a well-established model for inducing an inflammatory cascade that involves the production of pro-inflammatory mediators like NO[20]. The Griess assay is a simple and reliable method for quantifying NO production.
Objective: To assess the potential of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde to protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol: Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells will be cultured and differentiated into a neuronal phenotype.
-
Compound Pre-treatment: Differentiated cells will be pre-treated with various concentrations of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, Edaravone, or Citicoline for 24 hours.
-
Oxidative Stress Induction: Cells will be exposed to a cytotoxic concentration of H₂O₂ for a defined period.
-
Cell Viability Assessment: Cell viability will be quantified using the MTT assay or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The protective effect of the compounds will be quantified and compared.
Causality of Experimental Choices: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases[9]. H₂O₂ is a potent inducer of oxidative stress and apoptosis in neuronal cells. The SH-SY5Y cell line is a widely used model for studying neuroprotection.
In Vivo Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde.
Experimental Protocol:
-
Tumor Implantation: Human cancer cells (e.g., HCT116) will be subcutaneously injected into immunodeficient mice.
-
Compound Administration: Once tumors reach a palpable size, mice will be randomized into treatment groups and administered with vehicle control, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, or a standard-of-care anticancer drug at predetermined doses and schedules.
-
Tumor Growth Monitoring: Tumor volume will be measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors will be excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.
Causality of Experimental Choices: The xenograft model is a standard preclinical model to assess the in vivo efficacy of potential anticancer agents. It provides valuable information on a compound's ability to inhibit tumor growth in a living organism.
Objective: To assess the in vivo anti-inflammatory effects of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde.
Experimental Protocol:
-
Compound Administration: Rats or mice will be pre-treated with vehicle control, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, or a reference anti-inflammatory drug.
-
Induction of Inflammation: Carrageenan will be injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Edema Measurement: Paw volume will be measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema will be calculated for each treatment group.
Causality of Experimental Choices: The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, widely used for the screening of potential anti-inflammatory drugs[21].
Data Presentation and Visualization
Comparative Efficacy Data (Hypothetical)
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HEK293 (Normal) |
| 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | 5.2 | 8.1 | 3.5 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 2.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 | 0.1 |
Table 2: In Vitro Anti-inflammatory Activity (IC50 in µM for NO Inhibition)
| Compound | IC50 (µM) |
| 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | 12.5 |
| Dexamethasone | 0.1 |
| Ibuprofen | 25.0 |
Signaling Pathway and Workflow Diagrams
Diagram 1: Simplified NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Diagram 2: Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial benchmarking of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde. By systematically evaluating its efficacy against well-established drugs in rationally selected therapeutic areas, researchers can gain critical insights into its potential as a novel therapeutic agent. The proposed experimental protocols are designed to be self-validating, with clear endpoints and established methodologies. The successful execution of this framework will provide the necessary data to make informed decisions about the future development of this promising compound.
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A Comparative Guide to the In-Vivo Efficacy of Lead Benzofuran Compounds Versus Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of Benzofuran Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that exhibit enhanced efficacy and diminished off-target toxicities. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research, and among them, the benzofuran scaffold has garnered significant attention.[1][2] Benzofuran derivatives, found in both natural products and synthetic compounds, have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] Their unique structural framework allows for diverse chemical modifications, enabling the development of compounds that can interact with various molecular targets implicated in tumorigenesis and progression.[1][2] This guide provides a comparative analysis of the in-vivo performance of promising lead benzofuran compounds against established chemotherapeutic agents, supported by experimental data to inform preclinical and clinical research strategies.
Lead Benzofuran Compounds and Their Mechanisms of Action
Several classes of benzofuran derivatives have shown significant promise in preclinical in-vivo studies. These compounds often exhibit distinct mechanisms of action, setting them apart from and, in some cases, offering advantages over conventional chemotherapies.
Tubulin Polymerization Inhibitors: A New Generation of Mitotic Disruptors
A significant number of anticancer benzofuran derivatives exert their effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[3][4] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[3][4]
One of the most promising lead compounds in this class is BNC105 , and its water-soluble prodrug, BNC105P .[2][5] BNC105P is rapidly converted to the active compound BNC105 in vivo and has demonstrated potent antiproliferative and tumor vascular disrupting properties.[2][5] It has shown superior efficacy in some preclinical models compared to the well-known vascular disrupting agent, combretastatin A-4 (CA-4).[6]
Another notable benzofuran derivative, compound 43f , has also been identified as a potent tubulin polymerization inhibitor with significant in-vivo activity.[6]
Aurora B Kinase Inhibitors: Targeting a Key Regulator of Mitosis
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in orchestrating multiple events during mitosis. Its overexpression is frequently observed in various human cancers, making it an attractive therapeutic target.[7] The benzofuran derivative, S6 , has been identified as a selective inhibitor of Aurora B kinase.[7] In-vivo studies have demonstrated its ability to suppress tumor growth in xenograft models, an effect accompanied by the inhibition of its downstream target, phospho-histone H3 (Ser 10).[7]
Comparative In-Vivo Efficacy: Benzofurans vs. Standard Chemotherapeutics
The true litmus test for any emerging anticancer agent is its performance in in-vivo models, particularly when compared against the current standards of care. This section presents a comparative summary of the in-vivo efficacy of lead benzofuran compounds against commonly used chemotherapeutics like Doxorubicin, Cisplatin, and Paclitaxel.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition (%) | Standard Chemotherapeutic Comparator | Comparator TGI (%) | Reference |
| BNC105P | Syngeneic murine mammary tumor | Mouse | Not explicitly stated in abstract | Superior to CA-4P | Combretastatin A-4 Phosphate (CA-4P) | 26.5% | [5][6] |
| Compound 43f | Syngeneic murine mammary tumor | Mouse | 15 mg/kg, intraperitoneal | 45.7% | Combretastatin A-4 Phosphate (CA-4P) | 26.5% | [6] |
| S6 | Liver cancer QGY-7401 xenograft | Nude mice | Not explicitly stated in abstract | Growth suppression observed | Not directly compared in the same study | - | [7] |
| MCC1019 | Murine lung cancer model | Mouse | Not explicitly stated in abstract | Significant reduction in metastatic lesions | Not directly compared in the same study | - | [2] |
| Doxorubicin | SK-OV-3 ovarian cancer xenograft | Mice | Not explicitly stated in abstract | ~40% (estimated from graph) | - | - | [8] |
| Cisplatin | Breast cancer xenograft | Mice | 3 mg/kg, intraperitoneal, daily | Significant tumor growth inhibition | - | - | [9] |
| Paclitaxel | A549 lung cancer xenograft | Nude mice | 600 mg/kg (extract), oral | 86.1 ± 12.94% | - | - | [10] |
Note: Direct head-to-head comparative studies with identical experimental conditions are limited in the publicly available literature. The data presented here is a synthesis of findings from various studies to provide a general overview. TGI percentages for standard chemotherapeutics are provided as representative examples from separate studies.
Experimental Protocols: A Guide to In-Vivo Efficacy Studies
To ensure the reproducibility and validity of in-vivo anticancer studies, a well-defined and rigorously followed protocol is paramount. Below is a representative step-by-step methodology for a xenograft-based in-vivo efficacy study.
Step-by-Step Protocol for a Xenograft Efficacy Study
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., sterile saline or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.[14]
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions regularly (e.g., every 2-3 days) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when tumors reach the desired size.
-
-
Drug Preparation and Administration:
-
Benzofuran Compound: Dissolve the lead benzofuran compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The formulation will depend on the compound's solubility.[5]
-
Standard Chemotherapeutic (e.g., Cisplatin): Dissolve in sterile saline.[9]
-
Administer the drugs via the appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at the predetermined dosage and schedule.[9]
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Visualizing the Experimental Workflow and Mechanisms
To provide a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.
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Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their immediate application, culminating in a critical, yet often overlooked phase: proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, a halogenated benzofuran derivative. The procedures outlined herein are grounded in established safety protocols for hazardous waste management, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
Due to the specific nature of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde, a comprehensive, compound-specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to hazard assessment is paramount, based on the toxicological profiles of its constituent structural motifs: a brominated aromatic ring, a benzofuran core, and an aldehyde functional group.
Based on data from similar compounds, 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde should be handled as a hazardous substance with the following potential hazards:
-
Skin and Eye Irritation: Aromatic aldehydes and halogenated compounds are frequently cited as skin and eye irritants.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3][4]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[1][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.
It is imperative to treat this compound as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[6][7]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde for disposal, all personnel must be equipped with the appropriate PPE. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[8][9]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | To prevent inhalation of airborne particles.[1][4] |
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, gently cover the material with an absorbent, inert material such as vermiculite, sand, or dry earth.[4] Avoid raising dust.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde must adhere to the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste.[10][11] As a halogenated organic compound, it requires specific handling and disposal methods.[12][13][14]
Workflow for Proper Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
